6-Cyclohexylhexanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclohexylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNHQYXZUPELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277387 | |
| Record name | 6-cyclohexylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-56-7 | |
| Record name | Cyclohexanehexanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-cyclohexylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Cyclohexylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 6-cyclohexylhexanoic acid, a valuable carboxylic acid derivative with applications in medicinal chemistry and materials science. We will delve into the strategic considerations behind a robust, multi-step synthesis, offering detailed experimental protocols and exploring alternative methodologies. This document is designed to be a practical resource for laboratory researchers, providing not only the "how" but also the "why" behind the chosen synthetic route.
Introduction: The Significance of this compound
This compound is a saturated fatty acid characterized by a cyclohexyl ring at the terminus of a six-carbon chain.[1] Its structure imparts a unique combination of lipophilicity from the cyclohexyl group and a polar carboxylic acid function. This amphiphilic nature makes it an interesting building block in various fields. Notably, it has been investigated for its utility in the preparation of N-acylethanolamine acid amidase (NAAA) inhibitors, which have shown potential anti-inflammatory and analgesic activities.[2] The synthesis of this and related long-chain carboxylic acids is of interest to medicinal chemists developing novel therapeutics and to material scientists exploring new polymers and surfactants.
A Viable Synthetic Pathway: From Benzene to this compound
A logical and well-established approach to the synthesis of this compound begins with readily available starting materials, benzene and adipic acid, and proceeds through a three-step sequence:
-
Friedel-Crafts Acylation: Formation of the carbon skeleton by reacting benzene with an adipic acid derivative.
-
Ketone Reduction: Removal of the carbonyl group to yield 6-phenylhexanoic acid.
-
Aromatic Ring Hydrogenation: Saturation of the benzene ring to afford the final product.
This pathway is advantageous due to the relatively low cost of the starting materials and the reliability of the involved chemical transformations.
References
An In-depth Technical Guide to 6-Cyclohexylhexanoic Acid: Properties, Reactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 6-Cyclohexylhexanoic acid, a valuable building block in medicinal chemistry and materials science.[1] We will delve into its key characteristics, reactivity, and provide detailed experimental protocols for its handling and modification.
Part 1: Core Molecular Attributes of this compound
This compound, with the chemical formula C₁₂H₂₂O₂, is a saturated fatty acid featuring a cyclohexane ring attached to the terminus of a hexanoic acid chain.[2] This unique structure, combining a lipophilic cyclohexyl group and a polar carboxylic acid head, imparts distinct physicochemical properties that are of interest in various scientific disciplines. Its CAS number is 4354-56-7.[1]
Chemical Structure:
Caption: 2D structure of this compound.
Part 2: Physicochemical Properties
The interplay of the non-polar cyclohexyl ring and the polar carboxylic acid group governs the physical properties of this compound.
Table of Physical Properties:
| Property | Value | Source |
| Molecular Weight | 198.30 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 34 °C | [1] |
| Boiling Point | ~295.63 °C (rough estimate) | [1] |
| Density | 0.9626 g/cm³ | [1] |
| Refractive Index | 1.4750 | [1] |
| Solubility | Slightly soluble in chloroform and methanol. Insoluble in water. | [1] |
| pKa | Estimated to be around 4.8-5.0 (in water) | Inferred from similar long-chain carboxylic acids |
| XLogP3 | 4.4 | [2] |
Experimental Protocols for Property Determination:
A qualitative assessment of solubility can be performed to guide solvent selection for reactions and purifications.
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexane
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the substance as "soluble," "partially soluble," or "insoluble."
-
Repeat for each solvent.
Causality Behind Experimental Choices: This protocol uses a standardized amount of solute and solvent to allow for a consistent comparison across different solvents. Vortexing ensures thorough mixing to overcome any kinetic barriers to dissolution. The choice of solvents covers a range of polarities, from polar protic (water, alcohols) to polar aprotic (acetone) and non-polar (hexane), providing a comprehensive solubility profile.
The acidity of the carboxylic acid can be quantified by determining its pKa. For long-chain fatty acids that are insoluble in water, a mixed-solvent system or titration in a non-aqueous solvent is often employed. The following is an adapted protocol for titration in an ethanol-water mixture.
Objective: To determine the apparent pKa of this compound.
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Ethanol
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of ethanol in a beaker.
-
Add 50 mL of deionized water to the beaker to create a 1:1 ethanol-water mixture.
-
Place the beaker on a stir plate and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill a burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the NaOH solution, adding it in small increments (e.g., 0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly and then plateaus.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Causality Behind Experimental Choices: The use of an ethanol-water co-solvent system is necessary to dissolve the water-insoluble this compound, allowing for accurate pH measurements during titration. A standardized NaOH solution is crucial for the accurate determination of the equivalence point. The titration curve provides a clear graphical representation of the neutralization process, from which the pKa can be reliably determined.
Part 3: Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While direct access to high-resolution spectra is limited, representative data and expected spectral features are discussed below.
Infrared (IR) Spectroscopy:
An IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid functional group and the aliphatic C-H bonds.
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1710 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp bands in the region of 2920-2850 cm⁻¹.
-
C-O stretch (carboxylic acid): A medium intensity band around 1300-1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule.
-
-COOH proton: A broad singlet far downfield, typically between 10-13 ppm.
-
-CH₂- protons adjacent to the carbonyl group: A triplet around 2.2-2.4 ppm.
-
Cyclohexyl and other aliphatic -CH₂- and -CH- protons: A complex series of multiplets in the upfield region, typically between 0.8-1.8 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments.
-
C=O carbon: A signal in the downfield region, around 175-185 ppm.
-
-CH₂- carbon adjacent to the carbonyl group: A signal around 30-40 ppm.
-
Cyclohexyl and other aliphatic carbons: A series of signals in the upfield region, typically between 20-40 ppm.
Part 4: Chemical Reactivity and Synthetic Protocols
The carboxylic acid functionality of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations to synthesize derivatives for various applications.
Key Reactions:
References
Technical Guide on 6-Cyclohexylhexanoic Acid (CAS No. 4354-56-7)
Abstract
This document provides a comprehensive technical overview of 6-Cyclohexylhexanoic acid (CAS No. 4354-56-7), a saturated fatty acid derivative characterized by a C6 aliphatic chain terminating in a cyclohexyl group. While not a widely studied compound, its unique lipophilic structure makes it a molecule of interest as a synthetic building block and a potential modulator of biological systems. This guide synthesizes available data on its chemical properties, outlines a logical synthetic pathway, details protocols for analytical characterization, discusses its known and potential applications, and provides essential safety information. The content is structured to provide both foundational knowledge and actionable insights for laboratory professionals.
Introduction and Molecular Overview
This compound, also known as cyclohexanehexanoic acid, belongs to the class of cycloaliphatic carboxylic acids. Its structure combines a flexible hexanoic acid chain with a bulky, non-polar cyclohexyl ring. This amphipathic nature—possessing both hydrophobic (cyclohexane and alkyl chain) and hydrophilic (carboxylic acid) regions—governs its physical properties and potential interactions with biological macromolecules.
The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. The cyclohexyl group significantly increases the molecule's lipophilicity compared to its linear counterpart, caprylic acid, which can influence its solubility, membrane permeability, and binding affinity for protein targets.
One of the key documented uses for this molecule is as a precursor in the synthesis of N-Acylethanolamine Acid Amidase (NAAA) inhibitors.[1] These inhibitors are under investigation for their potential anti-inflammatory and analgesic activities, highlighting the relevance of this compound in medicinal chemistry and drug discovery.[1]
Physicochemical and Computed Properties
The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The data for this compound is primarily derived from chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 4354-56-7 | [1][2] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |
| Molecular Weight | 198.30 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 34°C | [1] |
| Boiling Point | 295.63°C (estimated) | [1] |
| Density | 0.9626 g/cm³ (estimated) | [1] |
| Refractive Index | 1.4750 | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Computed LogP | 4.4 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [2][3] |
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for this compound are not abundant, a robust and logical pathway can be proposed based on established organic chemistry principles. The most direct approach involves the catalytic hydrogenation of 6-phenylhexanoic acid.
3.1. Proposed Synthetic Pathway: Hydrogenation of 6-Phenylhexanoic Acid
This method involves the saturation of the aromatic ring of a commercially available precursor.
Reaction: 6-Phenylhexanoic acid + 3 H₂ --(Catalyst, Pressure, Temp)--> this compound
Causality and Experimental Choices:
-
Catalyst: A rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) catalyst is often preferred over palladium or platinum for benzene ring hydrogenation due to its high activity and selectivity under milder conditions, minimizing potential side reactions.
-
Solvent: A protic solvent like ethanol or acetic acid is suitable for dissolving the starting material and is stable under hydrogenation conditions.
-
Pressure and Temperature: Elevated hydrogen pressure (e.g., 50-100 psi) and moderate temperature (e.g., 50-80°C) are typically required to drive the aromatic reduction to completion in a reasonable timeframe.
3.2. Step-by-Step Synthesis Protocol
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 6-phenylhexanoic acid (1 equivalent).
-
Catalyst Addition: Add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol) to dissolve the substrate.
-
Inerting: Seal the vessel and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the target pressure (e.g., 75 psi).
-
Reaction: Heat the mixture to the target temperature (e.g., 60°C) and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
3.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and structure of the synthesized compound.
4.1. Spectroscopic and Chromatographic Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets, ~0.8-1.8 ppm), aliphatic chain protons (~1.2-1.7 ppm), the α-methylene protons adjacent to the carbonyl (~2.3 ppm), and the acidic carboxylic proton (broad singlet, >10 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon (~180 ppm), and multiple signals in the aliphatic region (~25-45 ppm) for the cyclohexyl and hexanoic chain carbons. |
| FTIR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹). |
| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 198.3. |
| GC-MS | A single major peak confirming purity, with a mass spectrum matching the expected fragmentation pattern. |
Note: Reference spectra for ¹H NMR, ¹³C NMR, and FTIR are noted as available in the SpectraBase database, sourced from The Dow Chemical Company.[3]
4.2. Analytical Workflow Protocol
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or ethyl acetate.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.
-
FTIR Spectroscopy: Obtain an IR spectrum (e.g., using a thin film or KBr pellet) to verify the presence of key functional groups (C=O, O-H).
-
Mass Spectrometry: Perform GC-MS analysis. The gas chromatogram will assess purity, while the mass spectrum will confirm the molecular weight and provide structural information through fragmentation.
-
Purity Assessment: Quantify purity using GC with a flame ionization detector (FID) or by quantitative NMR (qNMR) using an internal standard. A purity of ≥97% is typical for research-grade material.[2]
4.3. Analytical Workflow Diagram
Caption: Standard analytical workflow for compound verification.
Applications in Research and Drug Development
The primary documented application of this compound is in the field of medicinal chemistry.[1]
5.1. Inhibitors of N-Acylethanolamine Acid Amidase (NAAA)
This compound serves as a key intermediate for synthesizing NAAA inhibitors.[1] NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, which can produce therapeutic effects in models of pain and inflammation. The cyclohexyl group of the acid is likely incorporated to enhance the lipophilicity and binding affinity of the final inhibitor within the enzyme's active site.
5.2. Potential as a Pharmacological Tool
Given its structural similarity to other fatty acids with signaling properties, this compound could be explored as:
-
A hydrophobic linker in PROTACs or other chimeric molecules, where the cyclohexyl group can engage in hydrophobic interactions with target proteins.[4]
-
A control compound in studies involving fatty acid metabolism or signaling, to differentiate the effects of linear vs. cycloaliphatic structures.
-
A starting material for creating libraries of novel fatty acid amides and esters for screening against various biological targets.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety.
6.1. Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
6.2. Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage condition is at room temperature under an inert atmosphere.[1]
References
An In-depth Technical Guide to 6-Cyclohexylhexanoic Acid: From Discovery to Modern Applications
This guide provides a comprehensive technical overview of 6-Cyclohexylhexanoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. We will delve into its discovery and historical context, explore both classical and contemporary synthetic methodologies, detail its physicochemical properties and characterization, and discuss its current and potential applications, particularly in the realm of therapeutic agent development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important compound.
Introduction and Physicochemical Properties
This compound, also known as cyclohexanehexanoic acid, is a saturated fatty acid characterized by a cyclohexyl ring attached to the terminus of a six-carbon aliphatic chain. This unique structure, combining a bulky, lipophilic cycloalkane with a polar carboxylic acid group, imparts distinct physical and chemical properties that underpin its utility in various applications.
Physicochemical Data of this compound[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem |
| Molecular Weight | 198.30 g/mol | PubChem |
| CAS Number | 4354-56-7 | PubChem |
| Appearance | White to off-white solid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 316.2 °C at 760 mmHg | BOC Sciences[1] |
| Density | 0.968 g/cm³ | BOC Sciences[1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water. | |
| pKa | ~4.8 | Estimated |
Discovery and Historical Context
While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical literature, its conceptualization lies at the intersection of early 20th-century advancements in organic synthesis and the study of fatty acids. The structural motif of a terminal cycloalkane ring on an aliphatic chain is found in nature, for instance, in the ω-cyclohexyl fatty acids produced by certain thermophilic bacteria[2]. These natural products likely spurred interest in the synthesis of analogous compounds.
The intellectual framework for the synthesis of such a molecule would have emerged from foundational reactions in organic chemistry established in the late 19th and early 20th centuries. Key transformations that would have enabled its synthesis include:
-
Grignard Reactions: The discovery of organomagnesium halides by Victor Grignard in 1900 provided a powerful tool for carbon-carbon bond formation.
-
Malonic Ester Synthesis: A versatile method for the preparation of carboxylic acids.
-
Catalytic Hydrogenation: The work of Sabatier and Senderens on the hydrogenation of organic compounds using metal catalysts would have been crucial for the saturation of any unsaturated precursors or the reduction of aromatic rings.
It is plausible that this compound was first synthesized as part of broader investigations into the physical and chemical properties of long-chain fatty acids with terminal cyclic moieties, or in the exploration of novel lubricant and surfactant structures. The lack of a landmark discovery paper may suggest its initial synthesis was not tied to a specific, high-profile application at the time.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. Both classical and modern methods offer viable routes to this compound, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.
Classical Synthetic Approaches
A plausible and historically relevant synthetic route would involve the extension of a cyclohexyl-containing starting material. One such conceptual pathway is outlined below.
Conceptual Retrosynthetic Analysis:
Conceptual Retrosynthetic Pathway for this compound.
Forward Synthesis Protocol (Conceptual):
-
Preparation of Adipic Acid Monomethyl Ester Chloride: Adipic acid is mono-esterified to protect one of the carboxylic acid functionalities. The remaining carboxylic acid is then converted to the acid chloride using a reagent such as thionyl chloride (SOCl₂).
-
Friedel-Crafts Acylation: Cyclohexane is acylated with adipic acid monomethyl ester chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form methyl 6-cyclohexyl-6-oxohexanoate.
-
Hydrolysis: The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) followed by acidification to yield 6-cyclohexyl-6-oxohexanoic acid.
-
Clemmensen or Wolff-Kishner Reduction: The ketone at the 6-position is reduced to a methylene group.
-
Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Using hydrazine (H₂NNH₂) and a strong base (e.g., KOH) at high temperatures.
-
-
Final Product: The reduction yields this compound.
Modern Synthetic Approaches
More contemporary methods may employ cross-coupling reactions or biocatalytic transformations for greater efficiency and milder reaction conditions.
Palladium-Catalyzed Cross-Coupling:
A modern approach could involve the coupling of a cyclohexyl-containing organometallic reagent with a 6-halo-hexanoic acid derivative.
Modern Synthetic Approach via Palladium-Catalyzed Cross-Coupling.
Biocatalytic Approaches (for related compounds):
While direct biocatalytic synthesis of this compound from simple precursors is not yet well-established, research into the microbial synthesis of related compounds provides a promising future direction. For instance, recombinant Pseudomonas taiwanensis has been engineered to convert cyclohexane into 6-hydroxyhexanoic acid[3]. This suggests the potential for developing enzymatic cascades for the synthesis of other functionalized C6-cyclohexyl compounds.
Characterization and Spectroscopic Data
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets in the range of 0.8-1.8 ppm), the methylene protons of the hexanoic acid chain (multiplets between 1.2 and 2.4 ppm), and the carboxylic acid proton (a broad singlet at >10 ppm). |
| ¹³C NMR | Resonances for the carbons of the cyclohexyl ring, the aliphatic chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (>170 ppm). |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1710 cm⁻¹), and C-H stretching and bending vibrations for the aliphatic and cycloaliphatic portions. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound. |
Applications and Future Outlook
The primary contemporary application of this compound and its derivatives is in the field of medicinal chemistry, particularly as building blocks for the synthesis of enzyme inhibitors.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
This compound is a key precursor for the synthesis of inhibitors of N-acylethanolamine acid amidase (NAAA)[4]. NAAA is a cysteine amidase responsible for the hydrolysis of bioactive fatty acid ethanolamides, such as palmitoylethanolamide (PEA)[3][5]. PEA has demonstrated analgesic and anti-inflammatory properties[3][5]. By inhibiting NAAA, the endogenous levels of PEA can be increased, offering a promising therapeutic strategy for the management of pain and inflammation[3][5]. The cyclohexyl group in these inhibitors often serves to occupy a hydrophobic pocket in the enzyme's active site, contributing to the potency and selectivity of the inhibitor.
Role of this compound in the Development of NAAA Inhibitors.
Potential Future Applications
The unique physicochemical properties of this compound may lend themselves to applications in materials science. The combination of a flexible aliphatic chain and a rigid cyclic group could be exploited in the synthesis of:
-
Polymers and Resins: As a monomer or additive to modify the properties of polyesters and polyamides, potentially improving their thermal stability and mechanical strength.
-
Lubricants and Surfactants: The amphiphilic nature of the molecule suggests potential use in formulations requiring surface activity or lubricity.
Conclusion
This compound, a molecule with a rich, albeit not prominently documented, history rooted in the fundamentals of organic synthesis, has emerged as a compound of significant interest in modern medicinal chemistry. Its role as a scaffold for the development of potent NAAA inhibitors highlights the ongoing importance of fundamental chemical structures in addressing complex biological challenges. Future research into more efficient and sustainable synthetic routes, including biocatalysis, and the exploration of its potential in materials science, will undoubtedly expand the utility of this versatile fatty acid.
References
- 1. The formation of ω-cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of very long chain fatty acid methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The Biochemical Synthesis of the Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-HYDROXYCAPROIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
6-Cyclohexylhexanoic acid molecular structure and weight
An In-Depth Technical Guide to 6-Cyclohexylhexanoic Acid: Molecular Characteristics, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a saturated fatty acid derivative characterized by a terminal cyclohexyl moiety. We delve into its fundamental molecular structure and physicochemical properties, offering a basis for its behavior in chemical and biological systems. A detailed, field-proven protocol for its synthesis via the reduction of 6-cyclohexyl-6-oxohexanoic acid is presented, alongside a systematic workflow for its analytical characterization. Furthermore, this guide explores the current and prospective applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics, such as N-Acylethanolamine Acid Amidase (NAAA) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking authoritative information and practical methodologies related to this compound.
Part 1: Molecular Structure and Physicochemical Properties
The unique molecular architecture of this compound—marrying a flexible aliphatic chain with a bulky, non-polar carbocyclic ring—is central to its chemical identity and utility. Understanding these foundational characteristics is critical for its effective application in synthesis and drug design.
Structural Elucidation
This compound consists of a hexanoic acid backbone where the terminal (omega) carbon is substituted with a cyclohexyl group. This structure imparts a distinct amphiphilic character, albeit with a dominant lipophilic nature due to the twelve carbon atoms.
-
IUPAC Name: this compound[1]
The terminal carboxylic acid group provides a site for polar interactions and chemical derivatization, while the cyclohexyl ring and the pentylene chain create a significant hydrophobic domain. This structure is crucial for its application in medicinal chemistry, where the cyclohexyl group can engage in van der Waals interactions within the lipophilic pockets of enzyme active sites.
Physicochemical Data
The physical properties of this compound are dictated by its molecular structure and weight. The following table summarizes its key quantitative descriptors.
| Property | Value | Source |
| Molecular Weight | 198.30 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2][3] |
| CAS Number | 4354-56-7 | [1][2][3] |
| XLogP3-AA | 4.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
XLogP3-AA is a computed measure of hydrophobicity. A value of 4.4 indicates significant lipophilicity, suggesting low solubility in water and high solubility in non-polar organic solvents.
Part 2: Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development. This section outlines a robust synthetic strategy and a comprehensive analytical workflow.
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthetic route to this compound involves the deoxygenation of a readily available keto-acid precursor, 6-cyclohexyl-6-oxohexanoic acid. The Wolff-Kishner reduction is an ideal choice for this transformation.
Causality of Method Selection: The Wolff-Kishner reduction is specifically chosen for its efficacy in reducing ketones to their corresponding alkanes under basic conditions. This is critical because acidic reduction conditions (e.g., Clemmensen reduction) could potentially lead to side reactions involving the carboxylic acid group. The basic medium of the Wolff-Kishner reaction converts the carboxylic acid to its carboxylate salt, protecting it from undesired reactions and ensuring a clean conversion of the ketone to a methylene group.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Wolff-Kishner Reduction
This protocol describes a self-validating system where reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
Materials:
-
6-cyclohexyl-6-oxohexanoic acid
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and thermometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-cyclohexyl-6-oxohexanoic acid (1.0 eq) in diethylene glycol.
-
Hydrazone Formation: Add hydrazine hydrate (4.0 eq) to the solution. Heat the mixture to 120-130°C for 1.5 hours. Water and excess hydrazine will distill off.
-
Reduction: Cautiously add powdered potassium hydroxide (4.0 eq) in portions to the reaction mixture.
-
Heating: Slowly raise the temperature to 190-200°C. The mixture will begin to reflux as nitrogen gas evolves. Maintain this temperature until gas evolution ceases (typically 3-4 hours), indicating the completion of the reduction.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice and acidify to a pH of ~2 with concentrated HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization Workflow
Confirmation of the product's identity and purity is achieved through a standard suite of analytical techniques. Each method provides orthogonal data to validate the structure.
Caption: Standard workflow for analytical characterization.
-
¹H NMR: Will confirm the presence of protons on the cyclohexane ring and the aliphatic chain, and the acidic proton of the carboxyl group.
-
¹³C NMR: Will show the characteristic signals for the carbonyl carbon (~180 ppm) and the distinct carbons of the alkyl chain and cyclohexyl ring.
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated molecular weight (198.30 g/mol ).[1]
-
IR Spectroscopy: Will show a strong C=O stretch for the carboxylic acid (~1710 cm⁻¹) and a broad O-H stretch (~3300-2500 cm⁻¹), confirming the primary functional group.
Part 3: Applications and Future Directions
The structural features of this compound make it a valuable building block in distinct scientific domains.
Role in Medicinal Chemistry
A primary application of this compound is in the synthesis of inhibitors for N-Acylethanolamine Acid Amidase (NAAA).[2] NAAA is a lysosomal enzyme that degrades the anti-inflammatory lipid N-palmitoylethanolamine (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, leading to potent anti-inflammatory and analgesic effects. This compound serves as a key fragment in constructing these inhibitors, where its lipophilic character is essential for binding to the enzyme's active site.[2]
Potential in Polymer and Materials Science
While direct applications in polymer science are less documented, the structure of this compound is analogous to monomers vital to the polymer industry. For instance, 6-aminohexanoic acid and 6-hydroxyhexanoic acid are precursors to Nylon-6 and polycaprolactone, respectively.[4][5][6] The introduction of a bulky cyclohexyl group via a monomer like this compound could be a strategy to synthesize novel polyesters or polyamides with modified properties, such as increased glass transition temperature (Tg), enhanced thermal stability, or altered mechanical strength.
Conclusion
This compound is a compound of significant interest due to its well-defined molecular structure and versatile chemical nature. This guide has provided a detailed examination of its properties, a robust and logically justified protocol for its synthesis, and an overview of its established and potential applications. For researchers in drug discovery, its role as a precursor to potent NAAA inhibitors presents a clear path for therapeutic development. For materials scientists, it offers an opportunity to explore novel polymers with unique physical characteristics. The methodologies and insights presented herein serve as an authoritative resource to facilitate and inspire further research and development involving this valuable chemical entity.
References
- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]
- 5. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
solubility of 6-Cyclohexylhexanoic acid in different solvents
An In-Depth Technical Guide to the Solubility of 6-Cyclohexylhexanoic Acid
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a carboxylic acid derivative with a significant nonpolar structure, presents a classic solubility challenge: poor aqueous solubility with favorable solubility in organic media. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and an analysis of its expected solubility profile across a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally similar molecules.
Physicochemical Properties & Theoretical Solubility Principles
This compound (C₁₂H₂₂O₂) is characterized by a molecular weight of 198.30 g/mol .[1] Its structure consists of two key domains that dictate its solubility: a polar carboxylic acid head (-COOH) and a large, nonpolar tail composed of a C₆ alkyl chain and a cyclohexyl ring.
-
Polar Domain: The carboxylic acid group is capable of acting as both a hydrogen bond donor (from the hydroxyl hydrogen) and acceptor (at the carbonyl and hydroxyl oxygens).[2] This allows for favorable interactions with polar protic solvents like water.[3]
-
Nonpolar Domain: The twelve-carbon hydrocarbon tail is hydrophobic. This substantial nonpolar region disrupts the hydrogen-bonding network of water, leading to a significant energetic penalty for dissolution.[3][4]
The interplay between these two domains is governed by the principle of "like dissolves like."[2] The large hydrophobic tail is the dominant feature of the molecule, as indicated by a calculated XLogP3 value of 4.4, which suggests a strong preference for lipophilic environments over aqueous ones.[1] Therefore, it is predicted that this compound will exhibit very low solubility in water but will be readily soluble in nonpolar organic solvents where London dispersion forces are the primary intermolecular interactions.[2][5]
Furthermore, as a carboxylic acid, its solubility is highly pH-dependent. In aqueous basic solutions, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), the carboxylic acid will be deprotonated to form its corresponding carboxylate salt.[5][6] This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[7]
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method, originally proposed by Higuchi and Connors, remains the gold standard for this determination due to its robustness and direct measurement of the compound in a saturated state at equilibrium.[8][9]
Causality Behind Experimental Choices
-
Use of Excess Solid: Adding a surplus of the solid compound ensures that the solvent becomes saturated and that a solid phase remains in equilibrium with the liquid phase.[8][9] This is the fundamental requirement for measuring thermodynamic solubility.
-
Prolonged Equilibration: Achieving a true thermodynamic equilibrium between the dissolved and undissolved solid can be a slow process.[8] Short incubation times may lead to an underestimation of solubility. An 18- to 24-hour agitation period at a controlled temperature is typically sufficient to ensure equilibrium is reached.[10][11][12]
-
Phase Separation: It is critical to completely separate the undissolved solid from the saturated solution before analysis.[8] Any suspended solid particles will be dissolved during sample preparation for analysis, leading to an overestimation of solubility. High-speed centrifugation or filtration through a fine-pore (e.g., 0.22 µm) filter is essential.[10]
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity, sensitivity, and accuracy, allowing for precise measurement of the analyte even in the presence of impurities.[8][13]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely measured volume of the desired solvent. (A visual excess of solid should be apparent).
-
Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Dilution: Dilute the clear, saturated filtrate with an appropriate mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.[8]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Workflow Visualization
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Solubility Profile of this compound
While extensive quantitative data for this compound is not widely published, a reliable solubility profile can be constructed based on its physicochemical properties and the behavior of similar long-chain carboxylic acids.[3][14]
| Solvent Type | Solvent Example | Expected Solubility | Rationale | Reference |
| Nonpolar Aprotic | Hexane, Toluene | High | "Like dissolves like"; the large nonpolar tail interacts favorably with nonpolar solvents. | [3][5] |
| Polar Aprotic | Acetonitrile, DMSO | Moderate to High | Capable of dissolving both polar and nonpolar moieties. | [15] |
| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's hydrocarbon chain interacts with the tail, while its -OH group interacts with the acid head. | [14][16] |
| Polar Protic | Water | Very Low | The large hydrophobic tail dominates, making dissolution in water energetically unfavorable. | [3][4] |
| Aqueous Basic | 5% Sodium Hydroxide (aq) | Very High | Deprotonation forms a highly polar and water-soluble carboxylate salt. | [5][7] |
| Chlorinated | Chloroform, DCM | Moderate to High | Solvates nonpolar compounds well; slight polarity interacts with the carboxylic acid group. | [14][15] |
Relationship Between Solvent Polarity and Solubility
The solubility of this compound is inversely related to the polarity of the solvent, with the notable exception of reactive solubility in aqueous bases.
Caption: General relationship between solvent polarity and solubility for this compound.
Conclusion
This compound is a poorly water-soluble compound, a characteristic dictated by its large, hydrophobic hydrocarbon structure. Its solubility is expected to be significantly higher in nonpolar organic solvents and in aqueous basic solutions, where it converts to its soluble salt form. Accurate and reproducible measurement of its thermodynamic solubility can be reliably achieved using the shake-flask method coupled with a specific and sensitive analytical technique such as HPLC-UV. Understanding this solubility profile is a foundational requirement for the effective formulation and development of this compound for scientific and pharmaceutical applications.
References
- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Video: Physical Properties of Carboxylic Acids [jove.com]
Introduction: The Critical Role of Purity in Scientific Rigor
An In-Depth Technical Guide to Purity Standards for 6-Cyclohexylhexanoic Acid in Research
In the landscape of research and pharmaceutical development, the starting materials' purity is a cornerstone of reliable and reproducible results. This compound, a versatile carboxylic acid, finds applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The seemingly subtle presence of impurities can have a cascading effect, leading to unforeseen side reactions, altered biological activity, and challenges in scaling up processes. This guide, therefore, provides a comprehensive overview of the purity standards for this compound, offering a framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their work.
Understanding the Impurity Landscape of this compound
Impurities are any components present in a substance that are not the defined chemical entity.[3] For this compound, these can be broadly categorized based on the guidelines established by the International Council for Harmonisation (ICH), specifically the Q3A guideline for impurities in new drug substances.[3][4]
Classification of Impurities
-
Organic Impurities: These are the most common type of impurities and can arise during the manufacturing process or upon storage.[5] They include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Formed from competing or consecutive reactions.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
Degradation Products: Formed by the decomposition of this compound over time or due to exposure to light, heat, or humidity.
-
Reagents, Ligands, and Catalysts: Residual components from the synthesis process.[3][5]
-
-
Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, catalysts, heavy metals, and salts.[6]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process. Their control is guided by the ICH Q3C guidelines.[3]
The following diagram illustrates the potential sources of impurities in the lifecycle of this compound:
Caption: Sources of Impurities in this compound.
Analytical Methodologies for Purity Assessment
A robust analytical strategy is essential for identifying and quantifying impurities in this compound. The choice of method depends on the nature of the impurity and the required sensitivity.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity analysis of organic compounds.
-
High-Performance Liquid Chromatography (HPLC): This is often the primary technique for assessing the purity of non-volatile organic compounds like this compound. A typical HPLC method would involve:
-
Column: A reversed-phase column (e.g., C18) is generally suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is commonly used, although mass spectrometry (LC-MS) provides greater specificity and sensitivity for impurity identification.
-
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile organic impurities and residual solvents. For a non-volatile compound like this compound, derivatization may be necessary to increase its volatility. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown impurities.[7]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the bulk material and for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its impurities, aiding in their identification.
-
Infrared (IR) Spectroscopy: Useful for confirming the functional groups present in the molecule and for identifying certain types of impurities.
The general workflow for impurity analysis is as follows:
Caption: General Workflow for Impurity Analysis.
Setting Purity Specifications: A Risk-Based Approach
While there are no universally defined "research-grade" purity standards, a risk-based approach tailored to the intended application is recommended. The ICH Q3A guidelines provide a valuable framework for setting impurity thresholds.[6]
| Parameter | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Threshold | ≥ 0.05% | > 0.10% or 1.0 mg/day intake | > 0.15% or 1.0 mg/day intake |
| Table based on ICH Q3A(R2) guidelines for new drug substances.[6][8] |
-
Reporting Threshold: The level at which an impurity must be reported in a data sheet or certificate of analysis.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[8]
For research purposes, the stringency of these thresholds can be adapted:
-
Early-Stage Research (e.g., proof-of-concept): A purity of >95% may be acceptable, with a focus on identifying major impurities that could interfere with the primary research goals.
-
Lead Optimization and Preclinical Development: A higher purity of >98% is often required. At this stage, a more thorough impurity profile is necessary, and any impurity above the identification threshold should be characterized.
-
Good Manufacturing Practice (GMP) Production: For use in clinical trials, stringent GMP standards must be followed, with purity typically exceeding 99% and all impurities above the reporting threshold being documented and controlled.
Protocols for Purity Determination
Protocol 1: Purity Assessment by HPLC-UV
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution for linearity assessment.
-
Accurately weigh and dissolve the test sample of this compound in the same solvent to a similar concentration as the primary standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the main peak from all impurities (e.g., 50% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Appropriate UV wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Use the linearity plot from the standard dilutions to quantify any specified impurities.
-
Conclusion: A Commitment to Quality
Ensuring the purity of this compound is not merely a matter of meeting a specification on a certificate of analysis; it is a fundamental aspect of scientific integrity. By understanding the potential impurities, employing robust analytical methods, and setting appropriate, risk-based specifications, researchers can build a solid foundation for their scientific endeavors, leading to more reliable, reproducible, and ultimately, successful outcomes.
References
- 1. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 2. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Introduction: Unveiling a Unique Class of Lipids
An In-Depth Technical Guide to the Natural Occurrence of Cyclohexyl Fatty Acids
Cyclohexyl fatty acids (CHFAs) represent a fascinating and relatively uncommon class of lipids characterized by a terminal cyclohexyl ring at the ω-end of the aliphatic chain. Unlike the more common straight-chain or branched-chain fatty acids, the presence of this bulky alicyclic group imparts unique physicochemical properties that are critical for the organisms that synthesize them. First identified in butter and sheep fat, their origins were traced back to the microbial world, particularly to bacteria thriving in extreme environments.[1] This guide offers a comprehensive exploration of the natural occurrence of CHFAs, delving into their biosynthesis, the methodologies for their study, and their emerging biological significance for researchers, scientists, and drug development professionals.
Part 1: Natural Distribution and Abundance
The presence of CHFAs in nature is not widespread but is significant in specific ecological niches. Their distribution spans from extremophilic bacteria to the milk of ruminant animals, a testament to the intricate connections within the biosphere.
Primary Microbial Sources: Masters of Extreme Environments
The most significant producers of CHFAs are thermo-acidophilic bacteria, which require specialized membrane components to maintain integrity in high-temperature, low-pH environments.
-
Thermo-acidophiles: Bacteria of the genus Alicyclobacillus (previously classified under Bacillus) are the most prominent examples. In Alicyclobacillus acidocaldarius, which inhabits acidic hot springs up to 65°C, ω-cyclohexyl fatty acids can constitute up to 65% of the total fatty acid content.[1][2] The bulky cyclohexyl groups are thought to increase the packing density and stability of the cell membrane, providing a crucial adaptation to prevent membrane fluidization at high temperatures.[3]
-
Mesophiles and Acid-Tolerant Bacteria: CHFAs are not exclusive to extremophiles. They have been detected in the mesophilic bacterium Curtobacterium pusillum and are the major cellular fatty acids in Propionibacterium cyclohexanicum, an acid-tolerant species isolated from spoiled orange juice.[1] In these organisms, CHFAs likely play a similar role in membrane stabilization, particularly in response to acidic stress.[3]
Eukaryotic Presence: A Tale of Symbiosis
The detection of CHFAs in eukaryotes is generally a result of the metabolic activity of symbiotic microorganisms.
-
Ruminant Products: The initial discovery of CHFAs was in butterfat.[1] They are also found in sheep fat and cow's milk, with ω-cyclohexyltridecanoic acid concentrations reaching up to 0.15% of the total milk fat.[1][3] Their presence is not due to endogenous synthesis by the animal but is attributed to the metabolic activity of rumen bacteria.[3][4] The composition of the animal's diet influences the abundance of these fatty acids; for instance, milk from cows fed diets rich in cereal meals shows higher levels of CHFAs, likely because such diets alter the rumen's microbial population and fermentation patterns, favoring the growth of CHFA-producing bacteria.[1][3]
Geological Significance: Molecular Fossils
CHFAs and their parent alkanes have been identified in petroleum samples. Their chemical stability allows them to serve as molecular fossils, or biomarkers, indicating the past presence of CHFA-producing bacteria, such as Alicyclobacillus, in the ancient environments where the petroleum was formed.[1]
Data Presentation: Distribution of Common Cyclohexyl Fatty Acids
| Fatty Acid Name | Chemical Structure | Primary Natural Sources | Typical Abundance |
| 11-Cyclohexylundecanoic Acid | C₆H₁₁-(CH₂)₁₀-COOH | Alicyclobacillus acidocaldarius, Propionibacterium cyclohexanicum, Ruminant Milk Fat | Major component (up to 65% in some bacteria), Minor component (<0.15% in milk)[1][2] |
| 13-Cyclohexyltridecanoic Acid | C₆H₁₁-(CH₂)₁₂-COOH | Alicyclobacillus acidocaldarius, Ruminant Milk Fat | Major component (up to 65% in some bacteria), Minor component (<0.15% in milk)[1][2] |
| C17 and C19 ω-Cyclohexyl Fatty Acids | C₆H₁₁-(CH₂)₁₄/₁₆-COOH | Acido-thermophilic bacteria | Detected as components in various strains[1] |
Part 2: The Biosynthetic Pathway
The synthesis of ω-cyclohexyl fatty acids is a specialized branch of the general fatty acid biosynthesis machinery, initiated by a unique alicyclic primer. The causality behind this pathway lies in the organism's need to create a specific membrane-stabilizing molecule that standard fatty acid primers cannot produce.
Initiation: The Shikimate Pathway Connection
The biosynthesis does not start with common primers like acetyl-CoA or branched-chain acyl-CoAs. Instead, it utilizes cyclohexanecarboxylic acid (CHC) as the starter unit. This crucial precursor is derived from the shikimate pathway, a metabolic route typically associated with the synthesis of aromatic amino acids.[1][5][6] This diversion from a primary metabolic pathway to initiate lipid synthesis is a key specialization in CHFA-producing organisms. The conversion of a shikimate pathway intermediate to cyclohexanecarboxyl-CoA involves a series of enzymatic steps, including the action of a promiscuous shikimoyl-CoA synthetase and a FAD-dependent dehydratase.[5]
Elongation: The Fatty Acid Synthase (FAS) System
Once the cyclohexanecarboxyl-CoA primer is formed, it enters the conventional fatty acid synthesis cycle. The Type II Fatty Acid Synthase (FAS) system iteratively elongates the acyl chain by adding two-carbon units derived from malonyl-CoA.[7] This process involves a cycle of condensation, reduction, dehydration, and a second reduction, with the growing acyl chain attached to an Acyl Carrier Protein (ACP).[8] The final chain length is determined by the specificity of the terminating thioesterase enzyme.
Visualization: Biosynthesis of ω-Cyclohexyl Fatty Acids
Caption: Biosynthetic pathway of ω-cyclohexyl fatty acids.
Part 3: Experimental Protocols for Extraction and Analysis
The accurate identification and quantification of CHFAs from complex biological matrices is essential for research. The protocol described here is a self-validating system, incorporating steps for total lipid recovery, efficient derivatization, and definitive analysis.
Protocol: Total Fatty Acid Extraction and Methylation from Bacterial Cells
This protocol is designed for the comprehensive analysis of all fatty acids, both free and esterified (e.g., in phospholipids), from a bacterial cell pellet.
1. Lipid Extraction (Modified Bligh-Dyer Method)
- Rationale: This monophasic solvent system (chloroform:methanol) effectively disrupts cell membranes and solubilizes lipids. Subsequent addition of water creates a biphasic system, partitioning lipids into the lower chloroform layer for clean separation.[9][10]
- Procedure:
- Start with a known mass of lyophilized bacterial cells (e.g., 10-50 mg).
- Add 1 mL of methanol and 0.5 mL of chloroform. Vortex vigorously for 2 minutes.
- Add an internal standard (e.g., heptadecanoic acid, C17:0) at a known concentration. This is critical for accurate quantification.
- Incubate at room temperature for 1 hour with intermittent shaking.
- Add 0.5 mL of chloroform and 0.9 mL of water. Vortex for 2 minutes.
- Centrifuge at 1,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the lipid extract completely under a stream of nitrogen gas.
2. Saponification and Acid-Catalyzed Derivatization to FAMEs
- Rationale: Gas chromatography requires volatile analytes. Fatty acids are converted to their corresponding Fatty Acid Methyl Esters (FAMEs), which are much more volatile. Acid catalysis ensures the methylation of both free fatty acids and the transesterification of esterified fatty acids.[9][11]
- Procedure:
- To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[9]
- Seal the tube tightly with a PTFE-lined cap.
- Heat at 80°C for 1 hour (or 50°C overnight).
- Cool the tube to room temperature.
- Quench the reaction by adding 5 mL of deionized water.
- Extract the FAMEs by adding 0.5 mL of high-purity hexane. Vortex thoroughly.[9]
- Centrifuge at 1,000 x g for 5 minutes. The upper hexane layer now contains the FAMEs.
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
- Rationale: GC separates the complex mixture of FAMEs based on their volatility and interaction with the column's stationary phase. The mass spectrometer fragments the eluting compounds, providing a unique mass spectrum for definitive identification.[3]
- Procedure:
- Transfer the hexane layer to a GC sample vial.
- Inject 1 µL of the sample into the GC-MS system.
- GC Conditions (Example): Use a polar capillary column (e.g., DB-WAX or similar). A typical temperature program would be: hold at 100°C for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.
- Identification: Identify CHFA-FAMEs by their retention times and by comparing their mass spectra to reference libraries or synthesized standards. The mass spectrum of a CHFA-FAME is characterized by specific fragmentation patterns of the cyclohexyl ring.[3]
- Quantification: Calculate the concentration of each CHFA relative to the known concentration of the internal standard by comparing their respective peak areas in the chromatogram.
Visualization: Experimental Workflow for CHFA Analysis
Caption: Experimental workflow for CHFA isolation and analysis.
Part 4: Biological Significance and Future Applications
While the role of CHFAs in membrane adaptation is well-established, their potential applications in biotechnology and diagnostics are now coming into focus.
-
Membrane Fluidity and Stability: The primary and most critical function of CHFAs is the modulation of cell membrane properties. The bulky, non-planar cyclohexyl group disrupts the orderly packing of straight-chain fatty acids, thereby increasing membrane fluidity at lower temperatures while simultaneously providing steric hindrance that enhances stability at very high temperatures.[3] This allows thermo-acidophiles to thrive in conditions that would be lethal to most other organisms.
-
Biomarkers for Process Monitoring: The unique origin of CHFAs makes them valuable biomarkers.
-
Food Science: In the dairy industry, the presence of 11-cyclohexylundecanoic and 13-cyclohexyltridecanoic acids in milk fat has been proposed as a potential indicator of subacute ruminal acidosis (SARA).[3] This condition is associated with high-starch diets that lower rumen pH, favoring the growth of acid-tolerant, CHFA-producing bacteria.
-
Geomicrobiology: As mentioned, they serve as robust biomarkers in petroleum geology, tracing microbial activity in subsurface environments.[1]
-
-
Drug Development and Bioactivity: While simple ω-CHFAs themselves have not been extensively studied for direct pharmacological activity, the cyclohexanecarboxylic acid moiety they are built from is a precursor in the biosynthesis of complex antibiotics, such as ansatrienin A from Streptomyces collinus.[3][6] This establishes a clear link between this metabolic pathway and the production of bioactive secondary metabolites. The unique physicochemical properties of CHFAs could also be exploited in synthetic drug design to modulate the membrane interaction or solubility of novel therapeutics. While other cyclic fatty acids, such as cyclopentenyl fatty acids, have known antibiotic properties, the full pharmacological profile of CHFAs remains a promising area for future investigation.[12][13]
Conclusion
Cyclohexyl fatty acids, once a biochemical curiosity, are now understood to be critical components for microbial survival in extreme environments and are emerging as powerful biomarkers in fields as diverse as agriculture and geology. Their unique biosynthesis, originating from the shikimate pathway, highlights the metabolic adaptability of microorganisms. For researchers and drug development professionals, the study of CHFAs offers insights into membrane biophysics and presents opportunities to discover or design novel bioactive molecules. Further exploration into the enzymes of the CHFA biosynthetic pathway could unlock new tools for synthetic biology, enabling the production of customized lipids with tailored properties for industrial and therapeutic applications.
References
- 1. Cyclohexyl and cyclohexenyl FA | Cyberlipid [cyberlipid.gerli.com]
- 2. Cyclohexane fatty acids from a thermophilic bacterium - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource | MDPI [mdpi.com]
- 12. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Cyclohexylhexanoic Acid
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and verification of 6-Cyclohexylhexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships behind the observed spectral features, ensuring a deeper understanding of the molecule's structural properties.
Introduction: The Molecular Blueprint
This compound (C₁₂H₂₂O₂) is an aliphatic carboxylic acid featuring a cyclohexyl ring attached to a six-carbon linear chain. Its molecular weight is 198.30 g/mol .[1] The unambiguous confirmation of its structure is paramount for its application in research and development, ensuring purity, confirming synthesis outcomes, and meeting regulatory standards. Spectroscopic analysis provides the foundational data for this confirmation, with each technique offering a unique piece of the structural puzzle.
The molecular structure, which forms the basis for all subsequent spectroscopic interpretation, is presented below.
Figure 1: 2D Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we anticipate a complex aliphatic region and a characteristic downfield signal for the carboxylic acid proton.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to a chemical shift of 0.00 ppm.[2]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
The spectrum is characterized by a highly deshielded carboxylic acid proton and overlapping multiplets in the upfield region corresponding to the cyclohexyl and hexanoyl chains.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 10.0 - 12.0 | Broad Singlet (br s) | 1H | -COOH | The acidic proton is strongly deshielded by the adjacent electronegative oxygen atoms and exhibits a characteristic broad signal due to hydrogen bonding and chemical exchange.[3][4] |
| 2.35 | Triplet (t) | 2H | -CH₂-COOH | Protons on the carbon alpha to the carbonyl group are deshielded, shifting them downfield relative to other methylene groups. The signal is split into a triplet by the two neighboring protons on the adjacent CH₂ group. |
| 1.60 - 1.75 | Multiplet (m) | 4H | Cyclohexyl CH (1H), -CH₂-CH₂COOH (2H), and other chain/ring protons. | This region contains multiple overlapping signals from the cyclohexyl ring and the alkyl chain. The methine proton of the cyclohexyl group and the methylene group beta to the carbonyl are expected here. |
| 0.80 - 1.40 | Multiplet (m) | 15H | Remaining -CH₂- groups of the hexanoyl chain and cyclohexyl ring. | The bulk of the aliphatic protons from both the ring and the chain are shielded and appear in this upfield region, resulting in a complex set of overlapping signals. |
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's symmetry, some carbon signals may overlap.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment. A larger number of scans (e.g., 512 or more) is typically necessary.
-
Data Processing: Process the FID similarly to the ¹H spectrum to obtain the final spectrum.
The key signals to identify are the downfield carbonyl carbon and the various aliphatic carbons of the chain and ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 179 - 185 | -COOH | The carbonyl carbon of a saturated aliphatic carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3][4] |
| ~37 | Cyclohexyl CH | The methine carbon of the cyclohexyl ring where the alkyl chain is attached. |
| ~34 | -CH₂-COOH | The carbon alpha to the carbonyl group is deshielded compared to other sp³ carbons. |
| 25 - 33 | Remaining -CH₂- carbons | This range encompasses the remaining methylene carbons of both the cyclohexyl ring and the hexanoyl chain. Overlapping signals are expected. |
| ~24 | -CH₂-CH₂COOH | The carbon beta to the carbonyl group. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of neat (undiluted) this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3300 - 2500 | O-H stretch | Broad, Strong | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4][5] |
| 2920, 2850 | C-H stretch | Strong, Sharp | These sharp peaks, often superimposed on the broad O-H band, are characteristic of the sp³ C-H bonds in the cyclohexyl ring and alkyl chain. |
| ~1710 | C=O stretch | Strong, Sharp | This intense absorption corresponds to the carbonyl group of the carboxylic acid. The position suggests the presence of hydrogen-bonded dimers.[3][5] |
| 1320 - 1210 | C-O stretch | Medium | This signal arises from the stretching vibration of the carbon-oxygen single bond in the carboxyl group.[5] |
| ~930 | O-H bend | Broad, Medium | This broad out-of-plane bending vibration is another characteristic feature of a dimeric carboxylic acid.[5] |
Table 3: Characteristic IR Absorption Bands for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC inlet, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with high-energy electrons (~70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.
The mass spectrum will confirm the molecular weight and reveal characteristic fragmentation pathways.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the molecule, 198.[1]
-
Key Fragmentation Pathways: Carboxylic acids undergo characteristic fragmentations. A primary pathway involves the sequential loss of a hydroxyl radical and carbon monoxide.[4]
Figure 2: Proposed EI-MS Fragmentation Pathways for this compound.
| m/z | Proposed Fragment | Interpretation |
| 198 | [C₁₂H₂₂O₂]⁺• | Molecular Ion (M⁺•) |
| 181 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 153 | [M - OH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OH]⁺ fragment. |
| 117 | [C₅H₉O₂]⁺ | Result of a McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. |
| 83 | [C₆H₁₁]⁺ | Cleavage of the bond between the cyclohexyl ring and the alkyl chain, resulting in the stable cyclohexyl cation. |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
Integrated Spectroscopic Workflow: A Holistic Approach
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build a self-validating structural hypothesis.
Figure 3: Workflow for Integrated Spectroscopic Structure Elucidation.
This integrated approach ensures trustworthiness. The molecular formula from MS is corroborated by the proton and carbon count from NMR. The functional groups identified by IR are consistent with the chemical shifts observed in the NMR spectra and the fragmentation patterns in the mass spectrum. This cohesive dataset provides unequivocal proof of the structure of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis Using 6-Cyclohexylhexanoic Acid as an Internal Standard in Gas Chromatography-Mass Spectrometry
Introduction and Principle
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry. However, its accuracy can be compromised by variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a powerful technique to mitigate these sources of error, enhancing the precision and reliability of quantitative results.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the samples being analyzed.[1][3]
This application note provides a comprehensive guide to using 6-Cyclohexylhexanoic acid as an internal standard for the quantification of medium to long-chain fatty acids and other related acidic compounds by GC-MS. Due to its structural similarity to endogenous fatty acids, its chemical stability, and its distinct mass spectrum, this compound serves as an excellent tool for correcting analytical variability.
Rationale for Selecting this compound:
-
Structural Analogy: The molecule possesses a carboxylic acid functional group and a long aliphatic chain with a terminal cyclohexyl group, mimicking the structure of many biologically relevant fatty acids.
-
Chemical Inertness: The saturated cyclohexyl ring and alkane chain are chemically stable under typical extraction and derivatization conditions.[3]
-
Chromatographic Behavior: Its volatility and polarity are comparable to many derivatized fatty acids, ensuring it elutes within a suitable retention time window without co-eluting with common analytes.
-
Exogenous Nature: It is not a naturally occurring compound in most biological or environmental matrices, preventing interference from endogenous sample components.
Physicochemical Properties
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂O₂ | PubChem[4] |
| Molecular Weight | 198.30 g/mol | PubChem[4] |
| CAS Number | 4354-56-7 | PubChem[4] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | Not specified, but expected to be high | |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, ethyl acetate) |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Accurate preparation of stock and working solutions is fundamental to quantitative analysis.
Materials:
-
This compound (≥98% purity)
-
Analyte(s) of interest (e.g., Palmitic acid, Stearic acid)
-
High-purity solvent (e.g., Ethyl acetate, Methanol)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a suitable organic solvent in a 10 mL volumetric flask.
-
Fill to the mark with the solvent and mix thoroughly.
-
Store at 4°C in a tightly sealed vial.
-
-
Analyte Stock Solution (1 mg/mL):
-
Prepare individual stock solutions for each analyte of interest following the same procedure as for the internal standard.
-
-
Calibration Curve Working Solutions:
-
Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected sample range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
To each calibration standard, add a fixed amount of the this compound internal standard working solution to achieve a final, constant concentration (e.g., 10 µg/mL).
-
Protocol 2: Sample Preparation and Derivatization
Carboxylic acids are polar and non-volatile, necessitating derivatization to improve their chromatographic properties for GC analysis. Silylation is a common and effective method.[5][6][7]
Materials:
-
Sample matrix (e.g., plasma, cell lysate, environmental extract)
-
Internal Standard Stock Solution
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Aliquoting: Transfer a precise volume or weight of the sample (e.g., 100 µL of plasma) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of the this compound stock solution to each sample at the beginning of the preparation process. This corrects for analyte loss during extraction and handling.[1]
-
Extraction (if necessary): Perform a liquid-liquid or solid-phase extraction to isolate the analytes and internal standard from the sample matrix.
-
Drying: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of pyridine (or acetonitrile) to the dried residue to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[5]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Scientist's Note (Rationale): Derivatization with BSTFA replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte and internal standard, resulting in sharper chromatographic peaks and improved sensitivity.[7]
Diagram: Derivatization of this compound
Caption: Silylation reaction converting the carboxylic acid to its TMS ester.
Protocol 3: GC-MS Instrumentation and Analysis
The following parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar) |
| Oven Program | Initial: 80°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Interface Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ion Selection: To maximize sensitivity and selectivity, use SIM mode. Select characteristic, abundant ions for the analyte(s) and the internal standard. For the TMS derivative of this compound, potential ions include:
-
m/z 117: Fragment corresponding to the TMS-carboxyl group [COOSi(CH₃)₃]⁺.
-
[M-15]⁺: The molecular ion minus a methyl group.
-
Other characteristic fragments from the cyclohexyl or alkyl chain.
Diagram: GC-MS Analytical Workflow
Caption: Overview of the sample analysis pipeline from preparation to final quantification.
Data Analysis and Quantification
The core of the internal standard method lies in the use of response ratios.
-
Peak Integration: Integrate the peak areas for the analyte(s) and the internal standard (this compound) in each chromatogram.
-
Calculate Response Factor (RF):
-
Analyze the calibration standards.
-
For each level, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS).
-
Also, calculate the ratio of the analyte concentration to the internal standard concentration (ConcAnalyte / ConcIS).
-
-
Construct Calibration Curve:
-
Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + b) and correlation coefficient (R²) will be used for quantification. An acceptable R² is typically ≥ 0.995.
-
-
Quantify Unknown Samples:
-
For each unknown sample, calculate the peak area ratio (AreaAnalyte / AreaIS).
-
Use the calibration curve equation to determine the concentration ratio for the unknown sample.
-
Since the concentration of the internal standard is known, the concentration of the analyte can be easily calculated.
-
Method Validation and Quality Control
A robust analytical method must be validated to ensure its performance. Key validation parameters should be assessed according to established guidelines (e.g., ICH, FDA).[1]
-
Linearity: Assessed from the calibration curve, demonstrating a direct proportionality between concentration and instrument response over a defined range.
-
Accuracy: Determined by analyzing quality control (QC) samples at different concentrations and comparing the measured values to the nominal values. Expressed as percent recovery.
-
Precision: Measures the closeness of repeated measurements. Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of carboxylic acids by GC-MS. Its chemical properties and non-endogenous nature allow it to reliably correct for variations throughout the analytical process, from sample extraction to instrumental analysis. By following the detailed protocols and validation procedures outlined in this note, researchers can develop robust, accurate, and precise quantitative methods essential for scientific research and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Protocol for Derivatization of 6-Cyclohexylhexanoic Acid for Enhanced HPLC Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
6-Cyclohexylhexanoic acid is a non-chromophoric carboxylic acid, meaning it lacks a native chromophore that would allow for sensitive detection by common High-Performance Liquid Chromatography (HPLC) detectors such as UV-Visible or fluorescence detectors. Direct analysis of such compounds often results in poor sensitivity and is impractical for quantitative studies where low detection limits are required. To overcome this limitation, a pre-column derivatization strategy is employed. This involves a chemical reaction to attach a "tag" to the carboxylic acid functional group. This tag is a molecule with strong UV-absorbing or fluorescent properties, thereby rendering the this compound derivative detectable at low concentrations.[1][2][3][4]
This application note provides a detailed protocol for the derivatization of this compound using p-bromophenacyl bromide (PBPB), a widely used reagent for introducing a strongly UV-absorbing phenacyl group.[5][6][7][8][9][10] The resulting ester derivative exhibits a significant UV absorbance, typically around 260 nm, allowing for sensitive quantification by HPLC with a UV detector.[7][9] The principles and the protocol described herein can be adapted for other non-chromophoric carboxylic acids.
Reaction Mechanism: Esterification with p-Bromophenacyl Bromide
The derivatization reaction is a nucleophilic substitution where the carboxylate anion of this compound attacks the electrophilic benzylic carbon of p-bromophenacyl bromide, displacing the bromide ion to form a stable p-bromophenacyl ester. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the carboxylic acid, and a crown ether catalyst to enhance the nucleophilicity of the carboxylate anion in an aprotic solvent.
Caption: Derivatization of this compound with PBPB.
Materials and Methods
Reagents and Materials
-
This compound (analytical standard)
-
p-Bromophenacyl bromide (PBPB) (derivatization reagent)
-
Acetonitrile (HPLC grade, anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6 ether
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reacti-Vials™ or equivalent small reaction vials (e.g., 2 mL) with screw caps
-
Heating block or water bath
-
Magnetic stirrer and stir bars (optional)
-
Nitrogen gas supply for evaporation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
p-Bromophenacyl Bromide Solution (10 mg/mL): Accurately weigh 100 mg of PBPB and dissolve it in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh.
-
Potassium Carbonate Suspension: Add a small amount of anhydrous potassium carbonate to a vial of anhydrous acetonitrile to create a saturated suspension.
-
18-Crown-6 Ether Solution (1 mg/mL): Accurately weigh 10 mg of 18-crown-6 ether and dissolve it in 10 mL of anhydrous acetonitrile.
Experimental Protocol: Derivatization of this compound
This protocol is designed for the derivatization of a 100 µL aliquot of a 1 mg/mL solution of this compound. The amounts can be scaled as needed.
-
Sample Preparation:
-
Pipette 100 µL of the this compound stock solution into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. This step is crucial to remove the protic solvent (methanol) which can interfere with the reaction.
-
-
Derivatization Reaction:
-
To the dried residue, add 500 µL of the p-bromophenacyl bromide solution in acetonitrile.
-
Add 50 µL of the 18-crown-6 ether solution.
-
Add a small scoop (approximately 5-10 mg) of anhydrous potassium carbonate. Alternatively, add 100 µL of the potassium carbonate suspension in acetonitrile. The base neutralizes the carboxylic acid to form the more nucleophilic carboxylate.
-
Cap the vial tightly and vortex briefly to mix the contents.
-
-
Reaction Incubation:
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Centrifuge the vial to pellet the potassium carbonate.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
The sample is now ready for HPLC analysis. A dilution with the mobile phase may be necessary depending on the concentration and the detector response.
-
HPLC Analysis of Derivatized this compound
A generic reversed-phase HPLC method is provided below. This should be optimized for your specific system and column.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Start with 60% Acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm[9] |
Workflow Diagram
Caption: Step-by-step workflow for the derivatization and analysis.
Trustworthiness and Method Validation Considerations
To ensure the reliability of this protocol, the following validation steps are recommended:
-
Reaction Completeness: Analyze a series of derivatized samples at different incubation times to confirm that 30 minutes is sufficient for the reaction to go to completion.
-
Stability of the Derivative: Analyze the derivatized sample at several time points after preparation (e.g., 0, 4, 8, 24 hours) to assess the stability of the p-bromophenacyl ester.
-
Linearity and Sensitivity: Prepare a calibration curve using a series of known concentrations of this compound that are subjected to the derivatization protocol. This will establish the linear range of the assay and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Specificity: If analyzing complex matrices, assess for interfering peaks by running a blank matrix sample through the entire procedure.
Alternative Derivatization Strategies
While PBPB is a robust choice for UV detection, fluorescent derivatization agents can offer significantly higher sensitivity.[1][7][11][12][13] Common fluorescent tags for carboxylic acids include:
-
9-Anthryldiazomethane (ADAM): Reacts with carboxylic acids under mild conditions without the need for a catalyst.[14][15]
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc): A popular fluorescent labeling agent that provides excellent sensitivity.[7]
The choice between a UV-absorbing and a fluorescent derivatizing agent will depend on the required sensitivity of the assay and the available HPLC detector.
References
- 1. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. journalajacr.com [journalajacr.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Cyclohexylhexanoic Acid for Robust Quantification of Fatty Acids in Metabolomics Research
Introduction: The Imperative for Accuracy in Fatty Acid Profiling
Metabolomics, the comprehensive study of small molecules within a biological system, offers a dynamic snapshot of cellular activity. Among the most informative classes of metabolites are fatty acids, which are not merely energy storage molecules but also critical components of cellular membranes and potent signaling molecules. Dysregulation of fatty acid metabolism is a hallmark of numerous pathologies, including metabolic syndrome, cardiovascular disease, and cancer. Consequently, the accurate and precise quantification of fatty acids in biological matrices is of paramount importance for biomarker discovery, disease diagnostics, and the development of novel therapeutic strategies.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for fatty acid analysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification is susceptible to variations introduced during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response drift. To mitigate these variables, the use of an appropriate internal standard is indispensable. An ideal internal standard should mimic the analyte's behavior throughout the analytical workflow but be distinguishable by the mass spectrometer.
This guide introduces 6-Cyclohexylhexanoic acid as a novel and effective internal standard for the quantification of a broad range of fatty acids in metabolomics research. Its unique chemical structure, being non-endogenous to most biological systems, makes it an exemplary tool for enhancing the reliability and reproducibility of fatty acid profiling.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Source |
| Chemical Formula | C12H22O2 | --INVALID-LINK--[1] |
| Molecular Weight | 198.30 g/mol | --INVALID-LINK--[1] |
| CAS Number | 4354-56-7 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[2] |
| Boiling Point | 315.8±11.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 0.969±0.06 g/cm3 | --INVALID-LINK--[2] |
| pKa | 4.93±0.10 | --INVALID-LINK--[2] |
| LogP | 4.4 | --INVALID-LINK--[1] |
Application Note: The Rationale for this compound as an Internal Standard
The selection of an internal standard is a critical decision in quantitative mass spectrometry. The ideal internal standard co-elutes with the analytes of interest and experiences similar ionization suppression or enhancement, thereby providing a reliable basis for normalization.[3] While stable isotope-labeled standards are considered the gold standard, their availability for every fatty acid can be limited and their cost prohibitive for large-scale studies.
Structural analogs, particularly those not naturally present in the biological system under investigation, offer a robust and cost-effective alternative.[4][5] this compound is an excellent candidate for this role in fatty acid metabolomics for several key reasons:
-
Non-Endogenous Nature: The cyclohexyl moiety is not a common structural feature of endogenous mammalian fatty acids. This ensures that the internal standard peak does not overlap with any naturally occurring metabolites, preventing analytical interference.
-
Structural Similarity: As a C12 carboxylic acid, it shares fundamental chemical properties with a wide range of short, medium, and long-chain fatty acids. This similarity in structure suggests that it will behave comparably during extraction and chromatographic separation.
-
Appropriate Hydrophobicity: With a LogP of 4.4, this compound possesses sufficient hydrophobicity to be efficiently extracted from aqueous biological matrices using common organic solvents employed in lipidomics workflows.
-
Distinct Mass-to-Charge Ratio: Its molecular weight of 198.30 g/mol provides a unique mass-to-charge ratio that is easily distinguishable from common endogenous fatty acids in a mass spectrum.
-
Chemical Stability: The saturated cyclohexyl ring and hexanoic acid chain are chemically robust, ensuring stability throughout sample processing and storage.
Experimental Protocols
The following protocols provide a comprehensive workflow for the quantification of free fatty acids in human plasma using this compound as an internal standard.
Protocol 1: Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of the internal standard for spiking into biological samples.
Materials:
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micro-pipettes
Procedure:
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to the final volume with methanol and mix thoroughly. This yields a stock solution of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL.
-
Store both the stock and working solutions at -20°C in amber glass vials to prevent photodegradation.
Protocol 2: Liquid-Liquid Extraction of Free Fatty Acids from Human Plasma
Objective: To extract free fatty acids from plasma while minimizing contamination and analyte loss. This protocol is adapted from established methods for fatty acid extraction.[6][7][8]
Materials:
-
Human plasma (collected with EDTA as anticoagulant)
-
This compound internal standard working solution (10 µg/mL)
-
Methanol (LC-MS grade), chilled at -20°C
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample.
-
Add 200 µL of chilled methanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Add 750 µL of MTBE. Vortex for 1 minute.
-
Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 700 µL) and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis of Free Fatty Acids
Objective: To separate and detect free fatty acids using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of fatty acids.[9][10][11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 80% B
-
2-12 min: 80% to 98% B
-
12-15 min: Hold at 98% B
-
15-15.1 min: 98% to 80% B
-
15.1-18 min: Re-equilibrate at 80% B
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Common Fatty Acids and this compound:
The following table provides suggested MRM transitions for selected fatty acids. The precursor ion ([M-H]⁻) is the deprotonated molecule, and the product ion is a characteristic fragment. It is essential to optimize these transitions on your specific instrument.[12][13][14][15]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 197.2 | 197.2 | 10 |
| Myristic Acid (C14:0) | 227.2 | 227.2 | 10 |
| Palmitic Acid (C16:0) | 255.2 | 255.2 | 10 |
| Palmitoleic Acid (C16:1) | 253.2 | 253.2 | 10 |
| Stearic Acid (C18:0) | 283.3 | 283.3 | 10 |
| Oleic Acid (C18:1) | 281.3 | 281.3 | 10 |
| Linoleic Acid (C18:2) | 279.2 | 279.2 | 10 |
| Arachidonic Acid (C20:4) | 303.2 | 303.2 | 10 |
| Eicosapentaenoic Acid (EPA, C20:5) | 301.2 | 301.2 | 10 |
| Docosahexaenoic Acid (DHA, C22:6) | 327.2 | 327.2 | 10 |
Note: For saturated fatty acids, fragmentation is often minimal, so the precursor ion is monitored as the product ion. For unsaturated fatty acids, specific fragment ions can be used, but monitoring the precursor ion is a common and robust approach.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each fatty acid and the internal standard (this compound) using the instrument's software.
-
Response Ratio Calculation: Calculate the response ratio for each analyte by dividing the peak area of the analyte by the peak area of the internal standard.
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)
-
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of each fatty acid in the plasma samples by interpolating their response ratios on the calibration curve.
Visualization of Workflows
Experimental Workflow Diagram
Caption: Overview of the fatty acid quantification workflow.
Principle of Internal Standard Quantification
Caption: How internal standards correct for analytical variability.
Conclusion
The protocols and rationale presented in this guide establish this compound as a valuable tool for researchers, scientists, and drug development professionals engaged in metabolomics. Its use as a non-endogenous internal standard provides a robust and reliable method for the accurate quantification of free fatty acids across a variety of biological samples. By mitigating analytical variability, the implementation of this compound can significantly enhance the quality and reproducibility of metabolomic data, leading to more confident biomarker identification and a deeper understanding of the role of fatty acid metabolism in health and disease.
References
- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. scispace.com [scispace.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 11. agilent.com [agilent.com]
- 12. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 6-Cyclohexylhexanoic Acid as a Putative Biomarker
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Untapped Potential of Unique Fatty Acids as Disease Biomarkers
In the quest for precise and early disease diagnostics, the focus has increasingly turned to metabolic signatures that are unique to pathological states. Among the myriad of endogenous molecules, fatty acids present a compelling class of biomarkers due to their structural diversity and integral roles in cellular processes. While the diagnostic utility of common fatty acids in metabolic diseases is well-established, a new frontier is emerging in the exploration of unusual fatty acids as highly specific indicators of infectious diseases. These are fatty acids that are synthesized by pathogenic organisms but are absent in the host, offering a clear and unambiguous signal of infection.
This application note delves into the potential of 6-cyclohexylhexanoic acid as a specific biomarker. Although not yet widely associated with a particular disease, its unique cyclic structure, uncommon in mammalian metabolism, makes it a prime candidate for a highly specific biomarker for bacteria known to synthesize ω-cyclohexyl fatty acids. We will explore the biochemical rationale for its use, draw parallels with established bacterial fatty acid biomarkers like tuberculostearic acid in Mycobacterium tuberculosis, and provide a detailed protocol for its detection and quantification in biological matrices.
The Biochemical Rationale: Why Cyclohexyl Fatty Acids are Promising Biomarkers
The specificity of a biomarker is paramount to its clinical utility. The presence of ω-cyclohexyl fatty acids in the cell membranes of certain bacteria, such as some acidophilic thermophilic bacilli, provides a distinct chemical signature.[1][2] The biosynthesis of these fatty acids involves a unique pathway that utilizes shikimic acid as a precursor to the cyclohexane ring, a process not found in humans.[1] This metabolic exclusivity is the cornerstone of their potential as biomarkers.
The presence of this compound in a human biological sample would, therefore, strongly indicate the presence of bacteria capable of its synthesis. This is analogous to the use of tuberculostearic acid (10-methyloctadecanoic acid) and mycolic acids as definitive biomarkers for Mycobacterium tuberculosis infection.[3][4][5] These lipids are integral components of the mycobacterial cell wall and are not produced by the human body, enabling their use for both diagnosis and monitoring of treatment efficacy.[3][6]
Illustrative Pathway: Biosynthesis of ω-Cyclohexyl Fatty Acids
The biosynthesis of ω-cyclohexyl fatty acids in bacteria such as Bacillus acidocaldarius initiates from the shikimate pathway, a route well-known for producing aromatic amino acids.[1] This contrasts with the biosynthesis of straight-chain fatty acids, which typically starts with acetyl-CoA.
Caption: Biosynthesis of ω-Cyclohexyl Fatty Acids in Bacteria.
Protocol: Quantification of this compound in Human Plasma
This protocol provides a robust method for the extraction and quantification of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles of lipid analysis and can be adapted for other biological matrices.
I. Sample Preparation: Liquid-Liquid Extraction (LLE)
The objective of this step is to efficiently extract this compound from the complex plasma matrix while minimizing the co-extraction of interfering substances.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): d11-Cyclohexylundecanoic acid (or other suitable labeled analog)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the internal standard solution (concentration to be optimized).
-
Protein Precipitation & Lysis: Add 300 µL of methanol, vortex for 30 seconds to precipitate proteins and release lipids.
-
Liquid-Liquid Extraction: Add 1 mL of MTBE, vortex for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a protein pellet at the interface, and a lower aqueous layer.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a new 1.5 mL tube, avoiding the protein pellet.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial.
II. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-50% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ (m/z 197.15) → Product ions (to be determined by infusion and fragmentation of a standard)
-
Internal Standard (e.g., d11-Cyclohexylundecanoic acid): Precursor ion [M-H]⁻ → Product ions
-
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve should be prepared by spiking known concentrations of this compound into a control matrix (e.g., charcoal-stripped plasma).
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Data Interpretation and Future Perspectives
A validated LC-MS/MS method for this compound would enable its investigation as a potential biomarker in various clinical contexts. For instance, in patients with fevers of unknown origin, the presence of this fatty acid could point towards an infection with bacteria known to produce it, thereby guiding further diagnostic efforts.
The table below illustrates hypothetical data that could be generated in a study investigating this compound as a biomarker for a specific bacterial infection.
| Patient Group | N | Mean this compound (ng/mL) | Standard Deviation | p-value |
| Healthy Controls | 50 | Not Detected | N/A | <0.001 |
| Infected Patients | 50 | 15.8 | 4.2 |
Future Directions:
-
Screening Bacterial Species: A comprehensive screening of various pathogenic and commensal bacteria is necessary to establish the specificity of this compound production.
-
Clinical Validation: Large-scale clinical studies are required to validate the diagnostic accuracy of this compound for specific infections.
-
Correlation with Disease Severity: Investigating the correlation between the concentration of this compound and the severity of the infection could provide prognostic information.
Conclusion
While the direct link between this compound and a specific disease is yet to be established, its unique chemical nature positions it as a high-potential biomarker for certain bacterial infections. The analytical protocol detailed in this application note provides a starting point for researchers to explore this and other unusual fatty acids as next-generation diagnostic markers. The principles outlined here, drawing from the successful application of other bacterial fatty acids as biomarkers, pave the way for innovative diagnostic strategies in infectious disease research and clinical practice.
References
- 1. The formation of ω-cyclohexyl-fatty acids from shikimate in an acidophilic thermophilic bacillus. A new biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 6-Cyclohexylhexanoic Acid in Human Plasma
Abstract
This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Cyclohexylhexanoic acid in human plasma. The methodology employs a liquid-liquid extraction (LLE) protocol for sample clean-up, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for research, drug development, and pharmacokinetic studies.[1][2][3][4]
Introduction
This compound is a carboxylic acid containing a cyclohexane ring, a structure that imparts significant non-polar character.[5] Its analogues are explored in various fields, including as potential anti-inflammatory and analgesic agents.[6] Accurate quantification of such compounds in biological matrices like human plasma is critical for preclinical and clinical research, enabling the characterization of their absorption, distribution, metabolism, and excretion (ADME) profiles.
This document provides a comprehensive guide for the quantification of this compound, detailing the rationale behind the method development choices, a step-by-step protocol, and a full validation summary. The method is designed for researchers and drug development professionals who require a reliable analytical procedure for this analyte.
Analyte Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. The combination of a polar carboxylic acid head and a non-polar cyclohexyl-alkane tail dictates its solubility, extraction behavior, and chromatographic retention.
| Property | Value | Source |
| Molecular Formula | C12H22O2 | PubChem[5] |
| Molecular Weight | 198.30 g/mol | PubChem[5] |
| Structure | PubChem[5] | |
| Predicted pKa | ~4.8 (Carboxylic Acid) | (Estimated based on similar structures) |
| Predicted logP | 4.5 | (Estimated based on structure) |
The high logP value indicates significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography and extraction into organic solvents. The acidic pKa allows for pH-mediated manipulation of its charge state to optimize extraction efficiency.
Experimental Workflow & Rationale
The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis.
Caption: Overall workflow for this compound quantification.
Rationale for Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) protocol was selected for its effectiveness in separating lipids and fatty acids from complex biological matrices like plasma.[7][8]
-
Acidification: The plasma sample is first acidified to a pH well below the analyte's pKa (~4.8). This protonates the carboxylic acid group (-COOH), neutralizing its charge and significantly increasing its hydrophobicity.[8]
-
Solvent Choice: Ethyl acetate is chosen as the extraction solvent. Its intermediate polarity allows for efficient partitioning of the now-neutral analyte from the aqueous plasma matrix while minimizing the co-extraction of highly polar plasma components.
-
Internal Standard (IS): An internal standard, such as Heptadecanoic acid, is crucial for accurate quantification. It is added at the beginning of the process to account for variability during extraction and injection.
Rationale for Chromatographic Method: RP-HPLC
Reversed-phase HPLC is the premier technique for separating medium to long-chain fatty acids.[9][10][11]
-
Stationary Phase: A C18 (octadecylsilane) column is the gold standard for retaining hydrophobic molecules like this compound. The long alkyl chains of the stationary phase interact strongly with the cyclohexyl and hexanoic moieties of the analyte, providing excellent retention and resolution.[10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (acidified with trifluoroacetic acid) is used. Acetonitrile serves as the strong organic modifier to elute the analyte. Acidifying the mobile phase with TFA ensures the analyte remains in its neutral, protonated form, leading to sharp, symmetrical peak shapes and consistent retention times.[11]
-
Detection: Due to the absence of a strong chromophore, UV detection at a low wavelength (210 nm) is employed to detect the carboxyl group. While not highly specific, it provides sufficient sensitivity for many research applications.
Materials and Methods
Instrumentation and Consumables
-
HPLC system with UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance, vortex mixer, centrifuge
-
This compound reference standard
-
Heptadecanoic acid (Internal Standard)
-
HPLC-grade acetonitrile, water, and ethyl acetate
-
Trifluoroacetic acid (TFA) and Phosphoric acid
Preparation of Solutions
-
Mobile Phase: Acetonitrile:Water:TFA (75:25:0.1, v/v/v).
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Heptadecanoic acid (IS) in acetonitrile.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the stock solution with drug-free human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) and QC samples (Low, Mid, High).
Step-by-Step Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., 10 µg/mL Heptadecanoic acid).
-
Add 50 µL of 2% phosphoric acid to acidify the sample. Vortex for 10 seconds.
-
Add 800 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~750 µL) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Operating Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:TFA (75:25:0.1) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Method Validation
The method was validated according to ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[1][12][13][14][15][16] The validation process ensures that the analytical method is suitable for its intended purpose.
Caption: Relationship between key analytical method validation parameters.
Specificity
Specificity was assessed by analyzing blank plasma samples from six different sources. The chromatograms were examined for any interfering peaks at the retention times of the analyte and the IS. No significant interferences were observed.
Linearity, Range, and Sensitivity
The linearity of the method was determined by analyzing calibration curves prepared on three separate days. The peak area ratio (Analyte/IS) was plotted against the nominal concentration.
| Parameter | Result | Acceptance Criteria |
| Linear Range | 0.1 - 25 µg/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.03 µg/mL | S/N Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N Ratio ≥ 10, Precision <20% |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) on three different days (n=5 per day).
| QC Level | Conc. (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 0.3 | 4.8% | 6.2% | 103.5% |
| Mid QC | 8.0 | 3.1% | 4.5% | 98.7% |
| High QC | 20.0 | 2.5% | 3.8% | 101.2% |
| Acceptance Criteria: Precision (%RSD) ≤ 15%, Accuracy within 85-115% (90-110% for Mid/High) |
Stability
The stability of the analyte in human plasma was assessed under various conditions. Samples were considered stable if the mean concentration was within ±15% of the nominal concentration.
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable for 24 hours at room temperature.
-
Long-Term Stability: Stable for 90 days at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for 48 hours at 4°C.
Conclusion
This application note presents a validated RP-HPLC method for the reliable quantification of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction and an isocratic chromatographic run, making it efficient and easy to implement. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise over a relevant concentration range. This robust analytical procedure is well-suited for supporting pharmacokinetic and other studies requiring the measurement of this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. starodub.nl [starodub.nl]
- 4. fda.gov [fda.gov]
- 5. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 7. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. fda.gov [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: Quantitative Analysis of Bacterial Fatty Acids Using 6-Cyclohexylhexanoic Acid as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in microbial identification, chemotaxonomy, and metabolic analysis.
Objective: To provide a comprehensive, field-proven guide and protocol for the accurate quantification of bacterial cellular fatty acids. This document details the use of 6-Cyclohexylhexanoic acid as a robust internal standard in conjunction with gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).
The Principle: Beyond Identification to Quantification
For decades, the analysis of cellular fatty acid profiles has been a cornerstone of microbial identification and classification.[1][2] Systems like the Sherlock Microbial Identification System (MIS) leverage the fact that bacterial species produce unique, reproducible fatty acid compositions under standardized growth conditions.[3][4][5] This is achieved by converting cellular fatty acids into volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC).[6]
While qualitative profiling is powerful for identification, many research and development applications—such as tracking metabolic changes, assessing biofilm composition, or characterizing microbial communities—demand accurate quantification.[7] This introduces a challenge: variability during the multi-step sample preparation (cell harvesting, extraction, derivatization) can lead to inconsistent sample recovery and injection volumes, making direct quantification unreliable.
The solution is the incorporation of an internal standard (IS) . An ideal IS is a compound added in a precise amount at the very beginning of the sample preparation process. By measuring the ratio of each target analyte's GC peak area to the IS peak area, we can correct for experimental variations and achieve highly accurate and reproducible quantification.
Why this compound?
This compound is an exemplary internal standard for bacterial fatty acid analysis due to several key properties:
-
Non-Biological Origin: It is not naturally produced by bacteria, ensuring that its presence in the sample is solely from the known amount added by the researcher.
-
Chemical Similarity and Stability: As a C12 carboxylic acid, it behaves similarly to native bacterial fatty acids during extraction and derivatization, ensuring it is not selectively lost.
-
Unique Chromatographic Signature: The terminal cyclohexyl group gives it a unique structure and retention time, causing it to elute in a clean region of the chromatogram, separate from the common straight-chain, branched, or hydroxy fatty acids found in bacteria.[1][8]
Experimental Workflow and Protocol
This protocol is adapted from the widely accepted methodologies used in microbial FAME analysis, ensuring compatibility with established library systems.[9][10]
Materials and Reagents
-
Bacterial Cultures: Pure microbial cultures grown on a standardized medium (e.g., Trypticase Soy Broth Agar, TSBA) for a controlled duration and temperature.[9]
-
Reagents for FAME Preparation:
-
Glassware & Equipment:
Preparation of Internal Standard Stock
-
Accurately weigh 100 mg of this compound.
-
Dissolve in 100 ml of high-purity methanol to create a 1.0 mg/ml stock solution.
-
Store at -20°C in a tightly sealed container.
Step-by-Step FAME Preparation Protocol
-
Harvesting: Using a sterile loop, transfer approximately 40 mg of bacterial biomass from the third quadrant of a streaked plate into a clean Pyrex tube.[9] Standardization of the harvest location and amount is critical for reproducibility.
-
Internal Standard Addition & Saponification:
-
To each tube, add exactly 100 µL of the 1.0 mg/ml this compound stock solution.
-
Add 1.0 ml of Reagent 1 (Saponification).
-
Seal caps tightly, vortex briefly, and heat in a boiling water bath (100°C) for 30 minutes. Vortex vigorously for 5-10 seconds after the first 5 minutes of heating.
-
Causality: This step lyses the cells and hydrolyzes lipids, releasing all fatty acids as sodium salts.
-
-
Methylation:
-
Cool the tubes in tap water.
-
Add 2.0 ml of Reagent 2 (Methylation).
-
Seal tightly and heat at 80°C for 10 minutes.
-
Causality: This acid-catalyzed reaction converts the fatty acid salts into their volatile methyl esters (FAMEs), which are necessary for GC analysis.[6]
-
-
Extraction:
-
Cool the tubes rapidly.
-
Add 1.25 ml of Reagent 3 (Extraction).
-
Seal and mix gently on a clinical rotator for 10 minutes.
-
Centrifuge briefly (~2,000 x g) to separate phases.
-
Carefully remove the lower (aqueous) phase with a pipette and discard.
-
Causality: The non-polar FAMEs partition into the organic (upper) phase.
-
-
Base Wash:
-
Add 3.0 ml of Reagent 4 (Base Wash) to the remaining organic phase.
-
Seal and rotate for 5 minutes.
-
Causality: This step removes residual methylation reagent and other hydrophilic contaminants, cleaning the sample and protecting the GC inlet.[9]
-
-
Final Transfer:
-
After the phases separate, transfer the top ~2/3 of the organic layer to a labeled GC vial for analysis.
-
Visualization of the Workflow
References
- 1. youngin.com [youngin.com]
- 2. Applications of cellular fatty acid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. midi-inc.com [midi-inc.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. gcms.cz [gcms.cz]
- 6. sandia.gov [sandia.gov]
- 7. Accuracy, reproducibility, and interpretation of fatty acid methyl ester profiles of model bacterial communities [pubs.usgs.gov]
- 8. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Identification of Pseudomonas sp. using fatty acid methyl ester (FAME) analysis [protocols.io]
- 11. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
Application and Protocol Guide: Investigating the Incorporation of 6-Cyclohexylhexanoic Acid into Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 6-Cyclohexylhexanoic Acid in Membrane Dynamics
In the landscape of drug delivery and membrane biophysics, the nuanced interactions between exogenous molecules and lipid bilayers are of paramount importance. This compound, a synthetic carboxylic acid featuring a bulky cyclohexyl group at the terminus of a hexanoic acid chain, presents a unique molecular architecture for probing and modulating membrane properties. Its structure combines the aqueous-phase interactivity of a carboxyl head group with a significantly disruptive hydrophobic tail. Understanding its incorporation into lipid membranes is critical for harnessing its potential in therapeutic applications, from enhancing drug permeability to serving as a lipid-based drug carrier itself.[1][2][3]
This guide provides a comprehensive framework for the incorporation and characterization of this compound within model lipid membranes. We will delve into the theoretical underpinnings of its membrane interactions, followed by detailed, field-proven protocols for experimental validation.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for designing robust experimental protocols.
| Property | Value | Source |
| Molecular Formula | C12H22O2 | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| XLogP3 | 4.4 | [4] |
| IUPAC Name | This compound | [4] |
The significant hydrophobicity, indicated by a high XLogP3 value, suggests a strong partitioning preference for the lipidic core of a membrane over the aqueous environment.[5]
Theoretical Framework: Postulated Effects of this compound on Lipid Bilayers
The incorporation of this compound into a lipid bilayer is hypothesized to induce significant perturbations to the membrane's structural and dynamic properties. The bulky cyclohexyl group is expected to disrupt the ordered packing of phospholipid acyl chains, creating free volume and increasing membrane fluidity.[5] This is in contrast to straight-chain saturated fatty acids which tend to increase membrane rigidity.[6]
The diagram below illustrates the proposed mechanism of membrane fluidization.
Caption: Proposed disruption of lipid packing by this compound.
Experimental Protocols
The following protocols provide a systematic approach to preparing lipid vesicles containing this compound and characterizing its effects on membrane properties.
Protocol 1: Preparation of Liposomes Incorporating this compound via Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for the preparation of multilamellar vesicles (MLVs).[7][8][9][10] Subsequent extrusion can be employed to produce unilamellar vesicles of a defined size.[7]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid
-
This compound
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipid and this compound (e.g., at 1, 5, and 10 mol%) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (Tc). For DPPC, this is 41°C.
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[9]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Hydrate the lipid film by gentle rotation of the flask in the water bath for 1-2 hours at a temperature above the Tc.[8] This process results in the formation of MLVs.
-
-
Extrusion (Optional, for Unilamellar Vesicles):
-
Assemble the extruder with the desired polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[7][11]
-
Caption: Workflow for liposome preparation with this compound.
Protocol 2: Characterization of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorophore embedded within the lipid bilayer, providing a measure of membrane fluidity.[12][13] 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used fluorescent probe that partitions into the hydrophobic core of the membrane.[12][14] A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[14]
Materials:
-
Liposome suspension (with and without this compound)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Fluorometer equipped with polarizers
-
Cuvettes
Procedure:
-
Probe Incorporation:
-
Dilute the liposome suspension to the desired concentration in buffer.
-
Add the DPH stock solution to the liposome suspension to a final concentration of approximately 1 µM.
-
Incubate the mixture in the dark at a temperature above the lipid's Tc for at least 30 minutes to allow for DPH incorporation.[13]
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
The G-factor (G = I_HV / I_HH) is an instrument-specific correction factor.
-
Expected Outcome: It is anticipated that the incorporation of this compound will lead to a concentration-dependent decrease in DPH fluorescence anisotropy, signifying an increase in membrane fluidity.
Protocol 3: Analysis of Thermotropic Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in lipid bilayers.[15][16][17][18] The incorporation of foreign molecules can alter the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH), providing insights into the molecule's interaction with the membrane.[15][19]
Materials:
-
Concentrated liposome suspension (with and without this compound)
-
Differential Scanning Calorimeter
-
DSC sample pans
Procedure:
-
Sample Preparation:
-
Accurately pipette a known amount of the concentrated liposome suspension into a DSC sample pan.
-
Seal the pan hermetically.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-5 °C/min) through the phase transition region.
-
Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Determine the Tm (the peak temperature of the transition) and the ΔH (the area under the transition peak).
-
A broadening of the transition peak and a decrease in Tm and ΔH upon incorporation of this compound would suggest a fluidizing effect and disruption of the cooperative packing of the lipid acyl chains.[19]
Protocol 4: Monolayer Studies using a Langmuir-Blodgett Trough
The Langmuir-Blodgett technique allows for the formation of a lipid monolayer at an air-water interface, providing a well-controlled system to study the packing and surface pressure of lipids.[20][21] The effect of this compound on the molecular packing of phospholipids can be assessed by analyzing the surface pressure-area (π-A) isotherms.
Materials:
-
Langmuir-Blodgett trough
-
Wilhelmy plate for surface pressure measurement
-
Spreading solvent (e.g., chloroform)
-
Phospholipid and this compound
-
Aqueous subphase (e.g., ultrapure water or buffer)
Procedure:
-
Monolayer Formation:
-
Fill the trough with the aqueous subphase.
-
Prepare solutions of the pure phospholipid and mixtures with this compound in the spreading solvent.
-
Carefully deposit a known amount of the lipid solution onto the subphase surface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).[22]
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers of the trough.[22]
-
Simultaneously record the surface pressure as a function of the mean molecular area.
-
Data Analysis:
-
Compare the π-A isotherms of the pure phospholipid and the mixed monolayers.
-
An expansion of the monolayer (a shift of the isotherm to larger molecular areas at a given surface pressure) in the presence of this compound would indicate that it is inserting between the phospholipid molecules and disrupting their packing.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the systematic investigation of this compound's interaction with lipid membranes. The anticipated fluidizing effect of this unique fatty acid could have significant implications for drug delivery, potentially enhancing the permeability of co-administered therapeutic agents or forming the basis of novel lipid-based nanoparticle formulations.[1][2][3][23][24] Further studies could explore the impact of this compound on membrane permeability to hydrophilic molecules, its potential to induce non-lamellar lipid phases, and its interactions with membrane proteins.
References
- 1. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging insights on drug delivery by fatty acid mediated synthesis of lipophilic prodrugs as novel nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Interactions of cyclic hydrocarbons with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry in drug-membrane interactions [ruj.uj.edu.pl]
- 17. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]
- 21. Unveiling Texture and Topography of Fatty Acid Langmuir Films: Domain Stability and Isotherm Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fatty Acid - Creative Biolabs [creative-biolabs.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of 6-Cyclohexylhexanoic Acid Derivatives for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis and derivatization of 6-cyclohexylhexanoic acid, a versatile scaffold for drug discovery. We present detailed, field-proven protocols for the synthesis of the core structure via catalytic hydrogenation and its subsequent conversion into key derivatives, such as hydroxamic acids and amides. The causality behind experimental choices, including catalyst selection and coupling agent strategy, is explained to empower researchers in their synthetic design. Furthermore, this guide contextualizes the application of these derivatives within the framework of histone deacetylase (HDAC) inhibitor design, a prominent area of cancer therapeutics. Standard protocols for purification and characterization are also provided to ensure the integrity of the synthesized compounds.
Introduction: The Value of the this compound Scaffold
In medicinal chemistry, the discovery of novel therapeutic agents often relies on the exploration of privileged scaffolds that can be readily modified to optimize biological activity, selectivity, and pharmacokinetic properties. The this compound framework represents one such valuable building block. Its structure, featuring a lipophilic cyclohexyl group and a versatile carboxylic acid handle, makes it an ideal starting point for creating diverse chemical libraries.
The cyclohexyl moiety is a popular structural element in drug design. As a three-dimensional, saturated ring, it can serve as a bioisostere for phenyl groups, potentially offering more contact points with a target protein and improving binding affinity.[1] Its lipophilic nature can enhance membrane permeability, a critical factor for drug absorption and distribution.[2] The terminal carboxylic acid provides a reactive site for the introduction of various functional groups, enabling the synthesis of amides, esters, and, notably, hydroxamic acids, which are potent zinc-binding groups found in many enzyme inhibitors.[3][4]
Derivatives of this compound have shown promise in several therapeutic areas, including as inhibitors of N-acylethanolamine acid amidase (NAAA) for the treatment of pain and inflammation.[5][6] This guide will focus on the synthesis of this core scaffold and its derivatization, with a particular emphasis on creating precursors for histone deacetylase (HDAC) inhibitors, where a linear, hydrophobic linker is a key component of the pharmacophore.[7][8][9]
Synthesis of the Core Scaffold: this compound
The most direct and industrially relevant method for synthesizing the saturated this compound core is through the catalytic hydrogenation of an aromatic precursor, 6-phenylhexanoic acid. This transformation involves the reduction of the aromatic ring to a cyclohexane ring.
Synthetic Pathway Overview
The synthesis begins with the readily available 6-phenylhexanoic acid, which is subjected to high-pressure hydrogenation using a transition metal catalyst. The choice of catalyst is critical for achieving high conversion and selectivity.
References
- 1. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 6. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
Application Note: 6-Cyclohexylhexanoic Acid as a Molecular Probe for Elucidating Microbial Lipid Pathways
Introduction: Unveiling the Plasticity of Microbial Lipid Synthesis
The microbial cell membrane is a dynamic and essential barrier, with its composition intricately linked to environmental adaptation, pathogenesis, and antibiotic resistance. The fatty acids that form the hydrophobic core of membrane phospholipids are central to the membrane's physical properties, such as fluidity and permeability. The de novo fatty acid synthesis (FAS) pathway is a highly conserved and vital metabolic process in bacteria, making it an attractive target for novel antimicrobial drug development.
Understanding the intricacies of this pathway, including its substrate specificity and adaptability, is paramount for both basic research and therapeutic applications. 6-Cyclohexylhexanoic acid is a valuable tool in this endeavor. As a non-native, cyclic carboxylic acid, it can be utilized by some bacteria as a precursor for the synthesis of ω-alicyclic fatty acids—novel fatty acids containing a terminal cyclohexyl ring. The incorporation of this unique cyclic moiety provides a distinct chemical signature that allows researchers to trace the flow of carbon into the lipidome, investigate the flexibility of the FAS machinery, and assess the resulting physiological changes in the bacterium.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study microbial lipid pathways. We will delve into the underlying scientific principles, provide detailed experimental protocols for its application, and discuss the interpretation of results.
Scientific Principles: Hijacking the Fatty Acid Synthesis Pathway
Bacteria typically synthesize straight-chain saturated and unsaturated fatty acids through the Type II fatty acid synthesis (FASII) system. This process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP (acyl carrier protein).[1][2] The FASII cycle proceeds through a series of condensation, reduction, dehydration, and reduction reactions, adding two-carbon units from malonyl-ACP to a growing acyl-ACP chain.[1][3] The initial "primer" for this process is typically acetyl-CoA.
The utility of this compound as a research tool lies in its ability to act as an alternative primer for the FASII pathway in certain bacteria. When introduced into the culture medium, this compound can be taken up by the bacterial cells and activated to its acyl-CoA or acyl-ACP derivative. This "unnatural" primer is then accepted by the condensation enzymes of the FASII system (such as β-ketoacyl-ACP synthase) and elongated by the successive addition of two-carbon units from malonyl-ACP.
This process results in the synthesis of a series of long-chain ω-alicyclic fatty acids that are subsequently incorporated into the cell's membrane phospholipids and other lipid species. A study by Šíristová et al. (2011) demonstrated that thermophilic bacteria, which do not naturally produce ω-alicyclic fatty acids, could be induced to synthesize them when cultivated with cyclic precursors like cyclohexyl carboxylic acids.[4] This incorporation leads to significant changes in the overall fatty acid composition and can alter the physical properties of the cell membrane, such as its fluidity.[4][5]
The presence of the bulky cyclohexyl group at the ω-end of the fatty acid chain provides a clear and unambiguous marker for tracking the fate of the exogenously supplied precursor. This allows for precise quantification of its incorporation and provides insights into the substrate promiscuity of the bacterial FAS enzymes.
Experimental Workflows and Protocols
The following sections detail the key experimental workflows for utilizing this compound to probe microbial lipid pathways. The overall process involves a microbial feeding study followed by the extraction and analysis of the resulting fatty acid profile.
Diagram: Experimental Workflow
Caption: Workflow for studying microbial lipid pathways using this compound.
Protocol 1: Microbial Feeding Study
This protocol outlines the steps for culturing bacteria in the presence of this compound.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)
-
Appropriate growth medium (e.g., Trypticase Soy Broth (TSB) or a minimal medium)
-
This compound
-
Solvent for stock solution (e.g., ethanol or DMSO)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a sterile-filtered stock solution of this compound at a high concentration (e.g., 100 mM) in a suitable solvent. Note: The choice of solvent and its final concentration in the medium should be tested to ensure it does not affect microbial growth.
-
Culture Preparation: Prepare sterile flasks containing the appropriate growth medium. For a typical experiment, set up at least two conditions: a control group (no this compound) and a test group. It is recommended to also include a solvent control.
-
Inoculation: Inoculate the flasks with an overnight culture of the bacterium to a starting optical density (OD600) of approximately 0.05.
-
Addition of this compound: Add the this compound stock solution to the test flasks to achieve the desired final concentration. A good starting point is to test a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM). Add an equivalent volume of the solvent to the solvent control flask.
-
Incubation: Incubate all flasks under appropriate conditions (e.g., 37°C with shaking at 200 rpm) for a period sufficient to reach the late logarithmic or early stationary phase of growth. Monitor cell growth by measuring OD600 at regular intervals.
-
Cell Harvesting: Once the desired growth phase is reached, harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline) to remove any residual medium and unincorporated this compound. Repeat the centrifugation and washing step.
-
Storage: The washed cell pellet can be processed immediately for lipid extraction or stored at -80°C until analysis.
Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
This protocol describes the extraction of total fatty acids from the bacterial pellet and their derivatization to volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[6][7]
Materials:
-
Bacterial cell pellet from Protocol 1
-
Reagents for saponification (e.g., methanolic NaOH)
-
Reagents for methylation (e.g., methanolic HCl or BF3-methanol)
-
Extraction solvent (e.g., hexane:methyl tert-butyl ether)
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 1 ml of 15% NaOH in 50% methanol). Vortex thoroughly and heat at 100°C for 30 minutes to lyse the cells and saponify the lipids (release fatty acids from complex lipids).
-
Methylation: Cool the tubes and add a methylation reagent (e.g., 2 ml of 6 N HCl in 50% methanol). Vortex and heat at 80°C for 10 minutes. This step converts the free fatty acids to their more volatile methyl esters (FAMEs).
-
Extraction: Cool the tubes and add an extraction solvent (e.g., 1.25 ml of hexane:methyl tert-butyl ether, 1:1 v/v). Vortex for 10 minutes to extract the FAMEs into the organic phase.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean tube.
-
Drying and Transfer: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Transfer the dried extract to a GC vial for analysis.
-
GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like HP-5MS).[8] The temperature program should be optimized to separate the range of expected fatty acids, including the higher molecular weight ω-alicyclic fatty acids. The mass spectrometer will aid in the identification of the novel fatty acids based on their fragmentation patterns.
Data Interpretation and Expected Results
The primary outcome of this experimental workflow is the fatty acid profile of the bacteria under control and test conditions.
Identification of Novel Peaks: In the chromatograms of samples treated with this compound, you should expect to see new peaks that are absent in the control samples. These peaks will correspond to the FAMEs of ω-alicyclic fatty acids. Their identity can be confirmed by their mass spectra, which will show a characteristic fragmentation pattern reflecting the cyclohexyl group.
Quantitative Analysis: The relative abundance of each fatty acid can be calculated by integrating the area under its corresponding peak in the chromatogram. This allows for a quantitative comparison of the fatty acid profiles.
Data Presentation: The results can be summarized in a table for clear comparison.
| Fatty Acid | Control Group (% of Total Fatty Acids) | This compound Treated Group (% of Total Fatty Acids) |
| 14:0 (Myristic) | 5.0 | 3.5 |
| 16:0 (Palmitic) | 40.0 | 30.0 |
| 16:1 (Palmitoleic) | 25.0 | 18.0 |
| 18:1 (Oleic) | 30.0 | 20.0 |
| cy-17:0 | 0.0 | 8.5 |
| cy-19:0 | 0.0 | 20.0 |
| Total ω-alicyclic | 0.0 | 28.5 |
Table 1: Hypothetical fatty acid profiles of a bacterium grown with and without this compound. "cy" denotes an ω-alicyclic fatty acid.
Advanced Applications: Lipidome Profiling
Beyond total fatty acid analysis, this compound can be used as a tracer in more comprehensive lipidomics studies. By employing liquid chromatography-mass spectrometry (LC-MS) based methods, it is possible to identify which specific lipid classes (e.g., phosphatidylethanolamine, phosphatidylglycerol, cardiolipin) are incorporating the novel ω-alicyclic fatty acids. This provides deeper insights into the lipid metabolism and membrane remodeling processes within the bacterium.
Diagram: Incorporation into Lipid Synthesis
Caption: Incorporation of this compound into microbial lipid synthesis.
Conclusion and Future Directions
The use of this compound as a molecular probe offers a powerful and elegant method for investigating the plasticity and substrate specificity of the microbial fatty acid synthesis machinery. By tracing the incorporation of its unique cyclic structure into the bacterial lipidome, researchers can gain valuable insights into fundamental aspects of lipid metabolism. This approach can be applied to study the effects of environmental stress on membrane composition, to screen for inhibitors of the FASII pathway, and to explore the metabolic capabilities of diverse microbial species. The protocols and principles outlined in this application note provide a solid foundation for researchers to employ this versatile tool in their studies of microbial physiology and drug discovery.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. microbenotes.com [microbenotes.com]
- 4. Biosynthesis of ω-alicyclic fatty acids induced by cyclic precursors and change of membrane fluidity in thermophilic bacteria Geobacillus stearothermophilus and Meiothermus ruber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal membranes. XI. A suggestion to structural characteristics of acido-thermophilic bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Chromatography of 6-Cyclohexylhexanoic Acid
Welcome to the technical support center for the chromatographic analysis of 6-Cyclohexylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here, we address common peak shape issues in a direct question-and-answer format, grounded in scientific principles and practical experience.
Understanding the Analyte: this compound
This compound is a carboxylic acid with a molecular weight of 198.30 g/mol [1]. Its structure consists of a polar carboxylic acid head and a non-polar cyclohexylalkyl tail. This amphipathic nature, particularly the presence of the acidic proton, is the primary driver of most chromatographic challenges, such as peak tailing and poor retention.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem[1] |
| Molecular Weight | 198.30 g/mol | PubChem[1] |
| XLogP3 | 4.4 | PubChem[1] |
| Estimated pKa | ~4.8-4.9 | (Analogous to Hexanoic Acid) |
Part 1: High-Performance Liquid Chromatography (HPLC)
This section focuses on troubleshooting issues in reversed-phase liquid chromatography (RPLC), the most common mode for this type of molecule.
Question 1: Why is my this compound peak tailing severely in my reversed-phase method?
Peak tailing is the most common issue for acidic compounds and typically points to two primary causes: secondary chemical interactions or a suboptimal mobile phase pH.
Causality Explained:
-
Secondary Silanol Interactions: Most reversed-phase columns use a silica-based stationary phase. Even with advanced end-capping, residual silanol groups (Si-OH) are present on the silica surface. At a mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with any ionized molecules of your acidic analyte. This secondary interaction mechanism is different from the primary hydrophobic retention, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[2][3]
-
Mobile Phase pH Near Analyte pKa: The pKa of this compound is estimated to be around 4.8. If the mobile phase pH is close to this value (e.g., pH 4-6), the acid will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms.[4][5] The neutral form is more hydrophobic and retains longer, while the ionized form is less retained. This simultaneous existence of two forms with different retention behaviors in the column leads to broad, tailing, or even split peaks.[5][6]
Troubleshooting Protocol:
The most effective way to eliminate these issues is to control the ionization of the analyte by adjusting the mobile phase pH. For an acid, this means ensuring it remains in its single, neutral (protonated) form.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Target pH: To suppress ionization, the mobile phase pH should be set at least 2 pH units below the analyte's pKa. For this compound (estimated pKa ~4.8), a target pH of ≤ 2.8 is ideal.[6][7]
-
Select an Appropriate Buffer: Choose a buffer system that is effective at your target pH. For a pH of ~2.8, formic acid or a phosphate buffer are excellent choices. Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH of the entire system.[8]
-
Prepare the Aqueous Phase: Prepare the aqueous portion of your mobile phase. Add the chosen buffer and adjust the pH to the target value using an acid (e.g., phosphoric acid for a phosphate buffer, or the formic acid itself).
-
Mix Mobile Phase: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired final concentration.
-
Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. You should observe a significant improvement in peak symmetry.
| Buffer | pKa | Effective pH Range | MS Compatibility |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1 / 6.2 - 8.2 | No |
| Formate | 3.75 | 2.8 - 4.8 | Yes |
| Acetate | 4.76 | 3.8 - 5.8 | Yes |
Question 2: I've adjusted the pH, but the peak shape is still not perfect. What column should I be using?
If pH optimization alone is insufficient, your column may not be ideal for this analysis. Modern columns offer technologies specifically designed to mitigate the issues that cause poor peak shape for polar and ionizable compounds.
Causality Explained:
Older or lower-quality silica columns (often labeled "Type A" silica) have a higher concentration of metal impurities and acidic silanols, which exacerbates peak tailing for acids and bases. Modern columns are based on high-purity, "Type B" silica and feature advanced end-capping to shield the majority of residual silanols.
Recommendations for Column Selection:
-
High-Purity, End-Capped C18/C8 Columns: This is the best starting point. Look for columns from reputable manufacturers that are specifically marketed for providing excellent peak shape for a wide range of compounds, including acids and bases.[9][10][11] Examples include Waters XBridge, Agilent ZORBAX Eclipse Plus, and Phenomenex Luna Omega PS C18 columns.[9][12][13]
-
Columns with Alternative Chemistries: If you must operate at a mid-range or high pH, consider columns with hybrid particle technology or polymer-based columns that are stable across a wider pH range (e.g., pH 1-12).[7][13] This allows you to analyze the acid in its fully ionized form at high pH without damaging the column.
Question 3: I am using LC-MS detection. What special precautions should I take?
LC-MS analysis imposes strict requirements on mobile phase composition, as non-volatile components can contaminate the mass spectrometer source.
Causality Explained:
-
Buffer Volatility: Non-volatile buffers like sodium or potassium phosphate will precipitate in the heated electrospray source, causing a rapid loss of signal (ion suppression) and requiring extensive cleaning.[14] You must use volatile mobile phase modifiers.
-
Ion Suppression from Additives: Some additives, while excellent for chromatography, can interfere with the ionization process. Trifluoroacetic acid (TFA) is a classic example. It is an excellent ion-pairing agent that produces sharp peaks, but it is a notorious cause of signal suppression in negative ion mode ESI-MS.[15][16][17]
Protocol for LC-MS Method Development:
-
Use Volatile Buffers: Replace any non-volatile buffers with MS-compatible alternatives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[7] A mobile phase of 0.1% formic acid in water/acetonitrile is a standard starting point for acidic compounds in LC-MS.
-
Avoid Strong Ion-Pairing Agents: Avoid TFA if possible, especially if analyzing in negative ion mode. If peak shape is problematic, a very low concentration (e.g., 0.01-0.05%) may be a compromise, but formic acid is generally preferred.
-
Optimize Source Conditions: Systematically optimize MS source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) to maximize the signal for this compound in your chosen mobile phase.
HPLC Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting HPLC peak shape.
Part 2: Gas Chromatography (GC)
Direct analysis of free carboxylic acids by GC is challenging due to their high polarity and low volatility.
Question 1: My this compound peak is tailing severely or is completely missing in my GC analysis. Why?
This is the expected result for the direct injection of a free carboxylic acid. The issue stems from strong, undesirable interactions within the GC system.
Causality Explained:
The active hydrogen on the carboxylic acid group readily forms strong hydrogen bonds with any active sites in the GC flow path.[18] These active sites include silanol groups in the inlet liner, on the column stationary phase, or even on metal surfaces. This strong interaction causes:
-
Peak Tailing: Reversible adsorption to active sites delays the elution of analyte molecules, causing severe peak tailing.[19]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the analyte does not elute from the column at all, leading to a missing peak and loss of sample.[20]
-
Low Volatility: Hydrogen bonding between analyte molecules also reduces volatility, making it difficult to transfer the compound into the gas phase in the inlet without decomposition.
Question 2: How can I solve these problems for a robust GC method?
The most reliable and universally accepted solution is chemical derivatization .
Causality Explained:
Derivatization is a chemical reaction that converts the problematic functional group (the carboxylic acid) into a less polar, more volatile, and more thermally stable functional group.[21] By replacing the active proton with a non-polar group, you eliminate the capacity for strong hydrogen bonding, which resolves the issues of adsorption and peak tailing.[22]
Recommended Derivatization Methods:
-
Silylation: This is often the easiest and fastest method. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , replaces the acidic proton with a trimethylsilyl (TMS) group. The resulting TMS-ester is much more volatile and less polar.
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester. A common reagent is boron trifluoride (BF₃) in methanol . The resulting methyl ester is well-suited for GC analysis.
Experimental Protocol: Silylation with BSTFA
-
Sample Preparation: Evaporate the solvent from your extracted sample to complete dryness under a gentle stream of nitrogen. The presence of water or other protic solvents will consume the reagent.
-
Reagent Addition: Add 50-100 µL of a suitable solvent (e.g., pyridine, acetonitrile) to reconstitute the dry residue. Then, add 50-100 µL of BSTFA (often with 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly. Heat the vial at 60-70°C for 15-30 minutes to ensure the reaction goes to completion.
-
Injection: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC.
Question 3: I've derivatized my sample, but I still see some minor peak tailing. What else can I do?
If tailing persists after derivatization, it indicates that the GC system itself has sources of activity that are interacting even with the less-polar derivative.
Troubleshooting Protocol:
-
Use a Deactivated Inlet Liner: The inlet liner is the first point of contact for your sample. Ensure you are using a high-quality, deactivated (silanized) liner. If the liner has been used for many injections, especially with dirty samples, it should be replaced.[19]
-
Perform Column Maintenance: Active sites can develop at the front of the GC column due to the accumulation of non-volatile sample matrix. Trim about 10-20 cm from the inlet side of the column to remove this contaminated section.[20]
-
Check for System Leaks: Small leaks in the system can introduce oxygen and water, which can degrade the column's stationary phase over time and create active sites. Perform a leak check to ensure system integrity.
GC Analysis Decision Workflow
Caption: Decision workflow for the GC analysis of carboxylic acids.
References
- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. agilent.com [agilent.com]
- 12. Recommended column for really acid mobile phases - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. holcapek.upce.cz [holcapek.upce.cz]
- 18. academic.oup.com [academic.oup.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 21. researchgate.net [researchgate.net]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Troubleshooting Low Recovery of 6-Cyclohexylhexanoic Acid During Extraction
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the liquid-liquid extraction of 6-Cyclohexylhexanoic acid. By understanding the physicochemical properties of this molecule and the principles of liquid-liquid extraction, you can significantly improve your recovery rates.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low recovery of this compound. What are the most likely causes?
Low recovery during the extraction of this compound can stem from several factors, often related to its chemical properties. The most common culprits include:
-
Incorrect pH of the Aqueous Phase: The ionization state of this compound is critical for its partitioning between aqueous and organic layers.
-
Suboptimal Solvent Choice: The polarity and properties of the extraction solvent directly impact its ability to solubilize the target molecule.
-
Emulsion Formation: The formation of a stable emulsion at the interface of the two liquid phases can trap the analyte, preventing its complete transfer to the organic layer.[1][2]
-
Insufficient Phase Separation or Mixing: Incomplete separation of the aqueous and organic layers or inadequate mixing can lead to poor extraction efficiency.[3]
-
Analyte Loss During Transfers: Physical loss of the compound during transfers between vessels is a common source of error.[3]
This guide will walk you through a systematic approach to identify and address these common issues.
Troubleshooting Guide
Issue 1: Suboptimal pH Leading to Poor Partitioning
Q2: How does the pH of the aqueous phase affect the extraction of this compound?
The key to efficiently extracting a carboxylic acid like this compound from an aqueous solution into an organic solvent is to ensure it is in its neutral, protonated form.[2][4] The ionization state is governed by the pH of the aqueous solution relative to the pKa of the carboxylic acid.
-
Above the pKa: The carboxylic acid will be deprotonated, forming the negatively charged carboxylate salt (cyclohexylhexanoate). This ionic form is more soluble in the aqueous phase and will not partition well into the organic solvent.[5]
-
Below the pKa: The carboxylic acid will be protonated and exist as the neutral molecule. In this form, it is significantly more hydrophobic and will preferentially partition into the organic solvent.[2]
The pKa of a typical carboxylic acid is in the range of 4-5.[6] For a close structural analog, cyclohexanecarboxylic acid, the pKa is approximately 4.9.[1][7] Therefore, to ensure this compound is fully protonated, the pH of the aqueous phase should be adjusted to be at least 2 pH units below its pKa.[2]
Recommended Action: Adjust the pH of your aqueous sample to pH 2-3 before extraction.
Experimental Protocol: pH Adjustment
-
Before adding the organic extraction solvent, measure the pH of your aqueous sample containing this compound using a calibrated pH meter.
-
Slowly add a dilute strong acid, such as 1M hydrochloric acid (HCl), dropwise while stirring.
-
Monitor the pH continuously until it reaches the target range of 2-3.
-
Proceed with the addition of the organic solvent for extraction.
Issue 2: Inappropriate Solvent Selection
Q3: What are the best organic solvents for extracting this compound?
The choice of solvent is critical and depends on the analyte's properties.[8] this compound has a computed XLogP3 value of 4.4, indicating it is quite hydrophobic.[9] It is described as being moderately soluble in organic solvents and less soluble in water.[10]
Key Solvent Characteristics to Consider:
-
Polarity: The solvent should be non-polar enough to effectively solubilize the hydrophobic this compound but also immiscible with water.
-
Density: The density difference between the solvent and the aqueous phase will determine which layer is on top, which is important for practical handling.[4]
-
Boiling Point: A lower boiling point solvent can be easier to remove during downstream processing.[11]
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Suitability |
| Ethyl Acetate | 4.4 | 0.902 | 77.1 | Excellent - Good balance of polarity for extraction and a relatively low boiling point. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.740 | 55.2 | Excellent - Low density and boiling point, good for extracting non-polar compounds. |
| Dichloromethane (DCM) | 3.1 | 1.33 | 39.6 | Good - Effective but denser than water, which means it will be the bottom layer.[4] Also, it has higher toxicity concerns. |
| Hexane | 0.1 | 0.655 | 68.5 | Fair to Good - May be too non-polar for optimal recovery, but can be used in a solvent mixture. |
Recommendation: Start with ethyl acetate or MTBE. If recovery is still low, consider using a mixture of solvents to fine-tune the polarity.
Issue 3: Emulsion Formation
Q4: I'm seeing a thick, cloudy layer between the aqueous and organic phases that won't separate. What is it and how can I get rid of it?
This is an emulsion, a stable mixture of the two immiscible liquids, which is a common problem in liquid-liquid extractions.[1][2] Emulsions can be caused by vigorous shaking or the presence of surfactant-like molecules in the sample matrix.[1] They can significantly reduce recovery by trapping the analyte in the interfacial layer.
Workflow for Preventing and Breaking Emulsions
Caption: A workflow for preventing and breaking emulsions during extraction.
Step-by-Step Guide to Breaking Emulsions:
-
Patience is a Virtue: Allow the separation funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.[12]
-
Gentle Agitation: Gently swirl the funnel or tap the sides. This can help the droplets coalesce.[12]
-
"Salting Out": Add a small amount of saturated sodium chloride solution (brine) or solid salt to the funnel and gently mix.[1] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Centrifugation: If the emulsion persists, transfer the mixture to centrifuge tubes and spin at a moderate speed. This is often the most effective method for breaking stubborn emulsions.[12]
-
Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1]
Issue 4: Improving Overall Extraction Efficiency
Q5: I've addressed the pH and solvent choice, but my recovery is still not quantitative. What else can I do?
To further enhance your recovery of this compound, consider these advanced techniques:
The "Salting Out" Effect
Adding a high concentration of a neutral salt (like sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of your organic analyte in the aqueous layer, thereby driving more of it into the organic phase. This is particularly useful for more polar compounds but can also benefit the extraction of moderately non-polar molecules like this compound.
Experimental Protocol: Salting Out
-
After adjusting the pH of your aqueous sample, add solid sodium chloride or sodium sulfate until the solution is saturated.
-
Ensure all the salt has dissolved before proceeding with the addition of the organic solvent.
-
Perform the extraction as usual.
Multiple Extractions
It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For example, three extractions with 30 mL of ethyl acetate will recover more analyte than one extraction with 90 mL.
Back Extraction for Purification
If you need to remove basic or neutral impurities from your organic extract, you can perform a "back extraction."
Caption: Workflow for purification using back extraction.
-
After your initial extraction, take the organic layer containing your product and any neutral or basic impurities.
-
Wash this organic layer with a basic aqueous solution (e.g., 5% sodium bicarbonate, pH ~8.5). This will deprotonate the this compound, causing it to move into the aqueous layer, while neutral impurities remain in the organic phase.[5]
-
Separate the new aqueous layer, which now contains your purified product as its salt.
-
Re-acidify this aqueous layer to pH 2-3 and extract with a fresh portion of organic solvent to recover your purified this compound.[5]
By systematically addressing these factors, you can significantly improve the recovery and purity of this compound in your extraction protocols.
References
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - this compound (C12H22O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. quora.com [quora.com]
- 6. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. chemscene.com [chemscene.com]
- 10. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 11. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
- 12. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
optimizing mass spectrometry parameters for 6-Cyclohexylhexanoic acid
Welcome to the technical support guide for the analysis of 6-Cyclohexylhexanoic Acid using mass spectrometry. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting guides, and validated protocols. We will explore the nuances of method development for this unique aliphatic carboxylic acid, moving from foundational questions to specific, actionable troubleshooting steps.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a robust analytical method for this compound (Molecular Weight: 198.30 g/mol , Monoisotopic Mass: 198.1620 Da[1]).
Q1: What is the best ionization mode for analyzing this compound?
Answer: Negative ion electrospray ionization (ESI-) is strongly recommended. As a carboxylic acid, this compound readily loses a proton to form a negatively charged carboxylate anion. This deprotonation process results in the highly stable and abundant [M-H]⁻ ion (m/z 197.15), which is ideal for sensitive detection.[2][3]
While positive ion mode (ESI+) is technically possible, it is generally not preferred. It often results in lower sensitivity and can produce a variety of adduct ions, such as the sodium adduct [M+Na]⁺ (m/z 221.14) or the ammonium adduct [M+NH₄]⁺ (m/z 216.19), which can complicate data interpretation and reduce the signal intensity of the target ion.[2][4]
Q2: I'm seeing poor sensitivity in negative ion mode. Should I consider derivatization?
Answer: Derivatization is a powerful strategy but should be considered after optimizing ESI- parameters. If you still face sensitivity issues, derivatization can significantly enhance signal intensity.[5] The goal is to attach a chemical tag to the carboxylic acid group that has a high ionization efficiency, typically in positive ion mode.[6]
Common derivatization strategies for carboxylic acids include:
-
Introducing a permanent positive charge: Reagents like Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives react with the carboxylic acid to introduce a phosphonium group, which is readily detected in ESI+.[7]
-
Adding a readily protonatable group: Reagents like 2-picolylamine can be coupled to the acid, adding a basic nitrogen that is easily protonated in ESI+.[7]
Derivatization can also improve chromatographic retention and stability.[5] However, it adds extra sample preparation steps and requires careful validation to ensure complete and reproducible reactions.
Q3: What are the common adducts or unexpected ions I should look for?
Answer: Being aware of potential adducts is critical for accurate mass identification.
-
In Negative Ion Mode (ESI-):
-
[M-H]⁻ (m/z 197.15): The target deprotonated molecule.
-
[M+HCOO]⁻ (m/z 243.15): A formate adduct, common if formic acid is used as a mobile phase modifier.[2]
-
[M+CH₃COO]⁻ (m/z 257.17): An acetate adduct, common if acetic acid is used.[2]
-
[M+Cl]⁻ (m/z 233.12): A chloride adduct, which can appear if chlorinated solvents or contaminants are present.[8]
-
-
In Positive Ion Mode (ESI+):
-
[M+H]⁺ (m/z 199.17): The protonated molecule, often of low intensity.
-
[M+NH₄]⁺ (m/z 216.19): An ammonium adduct, very common when using ammonium-based buffers (e.g., ammonium acetate, ammonium formate).[2]
-
[M+Na]⁺ (m/z 221.14): A sodium adduct, ubiquitous due to the prevalence of sodium in glassware, solvents, and buffers.[4][9]
-
[M+K]⁺ (m/z 237.12): A potassium adduct, also a common contaminant.[4]
-
Q4: What kind of fragmentation should I expect in MS/MS analysis?
Answer: For MS/MS analysis of the [M-H]⁻ precursor ion, the most characteristic fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂), which corresponds to a mass loss of 44.01 Da. This would result in a product ion at m/z 153.14. Other fragments may arise from the cleavage of the alkyl chain or the cyclohexyl ring, but the loss of CO₂ is often the most prominent and specific transition to monitor in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiment.
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Problem 1: Very low or no signal for [M-H]⁻ ion.
-
Probable Cause 1: Incorrect Ionization Mode.
-
Explanation: The instrument is set to positive ion mode, which is inefficient for this acidic analyte.
-
Solution: Verify that the mass spectrometer is operating in negative ion mode (ESI-) .
-
-
Probable Cause 2: Suboptimal Source Parameters.
-
Explanation: The voltages and gas settings in the electrospray source are not optimized for creating and transmitting the [M-H]⁻ ion. Key parameters include capillary/sprayer voltage, cone/declustering potential, gas flows, and temperatures.[10][11]
-
Solution: Perform a systematic optimization of source parameters. Infuse a standard solution of this compound (~1 µg/mL) and adjust parameters individually to maximize the signal of the m/z 197.15 ion. Pay special attention to the sprayer voltage; excessively high voltage can cause a corona discharge, which increases noise and reduces signal.[10]
-
-
Probable Cause 3: Matrix Effects.
-
Explanation: Co-eluting compounds from your sample matrix (e.g., salts, phospholipids) are suppressing the ionization of your analyte in the ESI source.[12][13]
-
Solution:
-
Improve Chromatography: Modify your LC gradient to better separate the analyte from the interfering matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances before LC-MS analysis.[12]
-
Dilute the Sample: A simple dilution can sometimes reduce the concentration of matrix components below the level where they cause significant suppression.
-
-
Problem 2: The base peak in my spectrum is not the [M-H]⁻ ion, but another unexpected ion.
-
Probable Cause 1: Adduct Formation.
-
Explanation: Ions from mobile phase additives or contaminants are attaching to your molecule. An [M+CH₃COO]⁻ adduct at m/z 257.17 can become the base peak if high concentrations of acetate are present.
-
Solution:
-
Identify the Adduct: Calculate the mass difference between the observed peak and your expected [M-H]⁻ ion to identify the adduct (e.g., +59 Da for acetate).
-
Reduce the Source: If using acetate buffers, consider lowering the concentration or switching to a different modifier if chromatographically feasible. Ensure high-purity solvents and additives to minimize contaminants like sodium or potassium.[9]
-
-
-
Probable Cause 2: In-Source Fragmentation.
-
Explanation: The cone voltage (or equivalent parameter, like declustering potential or fragmentor voltage) is set too high. This imparts excess energy to the ions as they enter the mass spectrometer, causing them to fragment before they are detected. For a carboxylic acid, this often manifests as a prominent peak corresponding to the loss of CO₂ ([M-H-44]⁻).
-
Solution: Reduce the cone voltage. Infuse a standard and ramp the cone voltage from a low value to a high value. Plot the intensity of the desired [M-H]⁻ ion versus the voltage. You will see the signal increase to a maximum before it starts to decrease as fragmentation begins. Choose the voltage that maximizes the precursor ion signal.[14]
-
Problem 3: My retention time is unstable and my peak shape is poor.
-
Probable Cause 1: Improper Mobile Phase pH.
-
Explanation: For reversed-phase chromatography, the pH of the mobile phase affects the ionization state of the carboxylic acid, which in turn impacts its retention. Inconsistent pH can lead to shifting retention times.[15] Poor peak shape (e.g., tailing) can occur if the analyte interacts with active sites on the column.
-
Solution:
-
Buffer the Mobile Phase: Use a buffered mobile phase (e.g., 0.1% acetic acid or 5 mM ammonium acetate) to maintain a consistent pH.
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sample sequence.
-
-
-
Probable Cause 2: Sample Solvent Mismatch.
-
Explanation: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase of your gradient, it can cause peak distortion and retention time shifts.[16]
-
Solution: Whenever possible, dissolve your final sample in the initial mobile phase conditions or a weaker solvent. If you must use a strong solvent for solubility, keep the injection volume as small as possible.[16]
-
Visual Workflow: Troubleshooting Low Signal Intensity
The following diagram outlines a logical workflow for diagnosing and solving issues with low signal intensity for this compound.
Caption: A logical troubleshooting flow for low MS signal.
Part 3: Experimental Protocol
Protocol: Optimization of ESI Source and MS1 Parameters
This protocol describes a systematic approach to optimizing the key mass spectrometer parameters for the analysis of this compound using direct infusion.
Objective: To determine the optimal ESI source and lens settings to maximize the signal intensity of the [M-H]⁻ precursor ion (m/z 197.15).
Materials:
-
This compound analytical standard.
-
LC-MS grade methanol and water.
-
Calibrated mass spectrometer with an ESI source.
-
Syringe pump for direct infusion.
Procedure:
-
Prepare Infusion Standard:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water. This will be your infusion solution.
-
-
Initial Instrument Setup:
-
Set up the mass spectrometer for direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Set the instrument to Negative Ion Mode .
-
Set the analyzer to scan a mass range that includes the target ion (e.g., m/z 100-300).
-
Use the initial manufacturer-recommended parameters as a starting point. A typical starting point is provided in the table below.
-
-
Systematic Parameter Optimization:
-
Begin infusing the standard solution and allow the signal to stabilize.
-
Optimize one parameter at a time while holding others constant. Monitor the absolute intensity of the [M-H]⁻ ion at m/z 197.15.
-
Capillary (Spray) Voltage: Vary the voltage (e.g., from -1.0 kV to -4.5 kV). Find the voltage that gives the highest stable signal without evidence of corona discharge (indicated by a sudden increase in total ion current and signal instability).[10]
-
Cone Voltage (or Declustering Potential/Fragmentor): Ramp this voltage (e.g., from -10 V to -80 V). Plot the intensity of m/z 197.15 vs. voltage. The intensity will increase, plateau, and then decrease as in-source fragmentation begins. Select the voltage at the peak of this curve.[14]
-
Source and Desolvation Temperatures: Optimize the source block and desolvation gas temperatures. Higher temperatures aid in desolvation but excessive heat can cause thermal degradation for some analytes.
-
Nebulizing and Desolvation Gas Flows: Adjust the gas flow rates to ensure efficient droplet formation and desolvation. The optimal settings often depend on the liquid flow rate.[10]
-
Iterate: After finding the optimum for one parameter, it is good practice to re-check the others, as they can be interdependent.[11]
-
-
Finalize Method:
-
Record the final optimized parameters in your instrument method. These settings will serve as the foundation for your LC-MS analysis.
-
Table 1: Example Starting and Optimized MS Parameters
| Parameter | Typical Starting Value | Optimized Value (Example) | Rationale for Optimization |
| Ionization Mode | ESI- | ESI- | Analyte is a carboxylic acid, readily deprotonates.[3] |
| Capillary Voltage | -3.0 kV | -2.5 kV | Maximizes ion generation while preventing corona discharge.[10] |
| Cone Voltage | -30 V | -45 V | Maximizes precursor ion transmission without inducing fragmentation.[14] |
| Desolvation Temp. | 350 °C | 400 °C | Ensures complete solvent evaporation for efficient ion release. |
| Desolvation Gas Flow | 600 L/hr | 800 L/hr | Aids in desolvation and prevents solvent cluster formation. |
| Nebulizer Gas | 3 Bar | 4 Bar | Creates a fine, stable spray for efficient droplet charging. |
Visual Concept: Electrospray Ionization (ESI) Process
This diagram illustrates the key stages within the ESI source that lead to the generation of the detectable [M-H]⁻ ion from this compound.
Caption: Key stages of negative ion formation in ESI-MS.
References
- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chromacademy.com [chromacademy.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. eijppr.com [eijppr.com]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
- 16. lcms.cz [lcms.cz]
preventing degradation of 6-Cyclohexylhexanoic acid during sample prep
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Cyclohexylhexanoic acid. This guide is designed to provide expert advice and practical solutions to common challenges encountered during sample preparation, helping you to ensure the stability and integrity of your analyte.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the handling and preparation of this compound samples.
Q1: What are the primary risks of degradation for this compound during sample preparation?
The main risks include:
-
Oxidative Degradation: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions, can lead to oxidation. While carboxylic acids are generally stable to further oxidation, the alkyl and cyclohexyl moieties can be susceptible under harsh conditions.
-
Thermal Degradation: High temperatures during sample processing (e.g., evaporation steps) can cause decomposition of the molecule.
-
Adsorption: Due to its long alkyl chain and polar carboxylic acid head, this compound is prone to adsorbing to surfaces of laboratory ware, such as glass and plastics, leading to significant sample loss.
-
pH-Related Instability: Improper pH during extraction can lead to incomplete recovery or potential degradation, especially in complex matrices.
-
Enzymatic Degradation: If working with biological samples (e.g., plasma, tissue homogenates), native enzymes like lipases could potentially metabolize the fatty acid chain.
Q2: What is the best way to store samples containing this compound?
For short-term storage, keep samples at 4°C. For long-term storage, it is recommended to store extracts in an organic solvent at -20°C or lower in tightly sealed, inert containers (e.g., amber glass vials with PTFE-lined caps) to minimize exposure to light and oxygen. If possible, overlaying the sample with an inert gas like nitrogen or argon before sealing can provide additional protection against oxidation.
Q3: My recovery of this compound is consistently low. What is the most likely cause?
Low recovery is most often due to adsorption of the analyte to sample containers, pipette tips, and extraction cartridges. The amphiphilic nature of this compound makes it "sticky." To mitigate this, consider using polypropylene or silanized glassware, and minimize sample transfer steps. Pre-rinsing pipette tips with the sample can also help.
Q4: Is derivatization necessary for the analysis of this compound?
It is highly recommended. Derivatization serves two main purposes:
-
Improves Analytical Performance: It increases volatility for Gas Chromatography (GC) and enhances ionization efficiency for Mass Spectrometry (MS), leading to better peak shape and sensitivity.
-
Enhances Stability: By converting the polar carboxylic acid group to a less reactive ester, derivatization can reduce the potential for adsorption and degradation during analysis.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape and Low Sensitivity in GC-MS Analysis
Symptoms: Tailing peaks, broad peaks, or a weak signal for this compound.
Root Cause Analysis:
This issue is common for underivatized carboxylic acids in GC analysis. The polar carboxyl group can interact strongly with active sites in the GC inlet and column, leading to poor chromatography.
Solutions:
-
Derivatization (Mandatory for GC): Convert the carboxylic acid to a more volatile and less polar ester.
-
Methylation: A common and effective method. You can use reagents like BF₃-methanol, diazomethane (with caution due to its toxicity and explosive nature), or trimethylsilyldiazomethane (TMS-DAM).
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS are highly effective in converting the active hydrogen on the carboxylic acid to a trimethylsilyl (TMS) group.
-
-
Inlet and Column Maintenance:
-
Use a deactivated inlet liner to minimize active sites.
-
Ensure your GC column is in good condition and has not been contaminated with non-volatile residues. A column bake-out or trimming the first few centimeters of the column might be necessary.
-
Issue 2: Inconsistent Results and Sample Loss During Liquid-Liquid Extraction (LLE)
Symptoms: High variability in recovery between replicate samples.
Root Cause Analysis:
Inconsistent LLE is often related to improper pH control and phase separation issues. This compound is a weak acid and its solubility in aqueous vs. organic phases is highly dependent on pH.
Solutions:
-
Optimize Extraction pH:
-
The pKa of cyclohexanecarboxylic acid, a close analog, is approximately 4.82.[1] To ensure this compound is in its neutral, protonated form (R-COOH) for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to at least 2 pH units below the pKa.
-
Recommended Protocol: Acidify your aqueous sample to pH 2-3 with a strong acid like HCl or H₂SO₄ before extracting with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or hexane).[2]
-
-
Prevent Emulsion Formation:
-
Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte.
-
To break emulsions, you can add a small amount of saturated brine (NaCl solution) or centrifuge the sample.
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
-
Issue 3: Analyte Degradation in Biological Matrices (e.g., Plasma, Serum)
Symptoms: Decreasing concentration of this compound in stored biological samples over time.
Root Cause Analysis:
Biological samples contain active enzymes that can degrade lipids and fatty acids.[3][4] Additionally, the complexity of the matrix can promote oxidative processes.
Solutions:
-
Immediate Sample Processing: Process blood samples as quickly as possible. If there is a delay, store the whole blood at 4°C, but for no longer than a few hours. For longer storage, plasma or serum should be separated from cells promptly.[5][6][7][8]
-
Enzyme Inhibition:
-
Immediately after collection, add a broad-spectrum lipase inhibitor to your plasma or serum sample if enzymatic degradation is suspected.
-
Perform protein precipitation promptly with a cold organic solvent like acetonitrile or methanol. This will not only precipitate proteins (including degradative enzymes) but also extract the analyte.
-
-
Addition of Antioxidants:
-
To prevent oxidative degradation, consider adding an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your extraction solvent.
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Samples
This protocol is suitable for extracting this compound from water-based matrices like plasma or urine.
-
Sample Preparation: To 1 mL of aqueous sample in a polypropylene tube, add an internal standard.
-
Acidification: Adjust the sample pH to ~2.5 by adding 50 µL of 2M HCl. Vortex briefly.
-
Extraction: Add 3 mL of ethyl acetate.
-
Mixing: Cap the tube and mix by gentle inversion for 5 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution & Derivatization: Reconstitute the dried extract in a suitable solvent for derivatization (as per your chosen method for GC-MS or LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE can provide a cleaner extract compared to LLE, which is beneficial for sensitive MS analysis. A mixed-mode or anion-exchange sorbent is often effective for long-chain fatty acids.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric sorbent with anion exchange functionality) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-acidified (pH ~2.5) sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 2-5% formic acid or ammonia, depending on the sorbent chemistry.
-
Evaporation & Reconstitution: Evaporate and reconstitute as described in the LLE protocol.
Data Summary: Derivatization Reagents
The choice of derivatization reagent depends on the analytical technique (GC or LC) and the specific requirements of your assay.
| Derivatization Reagent | Target Group | Technique | Advantages | Considerations |
| BF₃-Methanol | Carboxylic Acid | GC-MS | Forms stable methyl esters; relatively easy to use. | Requires heating; reagent is corrosive. |
| BSTFA + 1% TMCS | Carboxylic Acid | GC-MS | Highly reactive; produces volatile TMS esters; byproducts are volatile. | Derivatives can be sensitive to moisture. |
| 2-Picolylamine | Carboxylic Acid | LC-MS | Adds a permanently charged group, significantly enhancing positive-mode ESI-MS signal. | Requires coupling agents (e.g., 2,2'-dipyridyl disulfide and triphenylphosphine).[9] |
Visual Diagrams
The following diagrams illustrate key workflows and concepts for preventing the degradation of this compound.
Caption: Decision workflow for this compound sample preparation.
Caption: Key degradation pathways and preventative measures.
References
- 1. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. [PDF] Stability studies of twenty-four analytes in human plasma and serum. | Semantic Scholar [semanticscholar.org]
- 8. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
optimization of reaction conditions for 6-Cyclohexylhexanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals involved in the synthesis of 6-cyclohexylhexanoic acid. As Senior Application Scientists, we have compiled this guide to address common challenges and provide field-proven insights to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Low Yield of this compound
Question: Why is my yield of this compound significantly lower than expected when using a two-step synthesis involving the hydrogenation of benzoic acid followed by acylation and reduction?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily related to the efficiency of the hydrogenation and the subsequent chain-extension reactions.
Potential Causes and Solutions:
-
Incomplete Hydrogenation of Benzoic Acid: The initial step of converting benzoic acid to cyclohexanecarboxylic acid is critical. Incomplete reaction can lead to a mixture of starting material and product, complicating purification and reducing the overall yield.
-
Catalyst Activity: The activity of your hydrogenation catalyst (e.g., Rh/C, Ru/C, or Pd/C) is paramount. Ensure the catalyst is fresh and has not been poisoned. Catalyst loading is also a key parameter to optimize.
-
Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or suboptimal reaction temperature can lead to incomplete conversion. The hydrogenation of benzoic acid typically requires high pressures and temperatures to proceed efficiently.
-
Solvent Choice: The choice of solvent can influence the solubility of benzoic acid and the efficiency of the catalyst. Water is a commonly used solvent for this reaction.
-
-
Suboptimal Acylation or Subsequent Reduction: The conversion of cyclohexanecarboxylic acid to the final product involves multiple steps that can contribute to yield loss.
-
Inefficient Acylation: If employing a Friedel-Crafts acylation or similar method to extend the carbon chain, ensure all reagents are anhydrous, as the catalysts used (e.g., AlCl₃) are sensitive to moisture.
-
Incomplete Reduction: If a carbonyl group is introduced and subsequently reduced (e.g., via Clemmensen or Wolff-Kishner reduction), ensure the reaction goes to completion.
-
Experimental Protocol: Optimization of Benzoic Acid Hydrogenation
-
Catalyst Screening: Screen different catalysts (e.g., 5% Rh/C, 5% Ru/C, 5% Pd/C) to determine the most effective one for your system.
-
Parameter Optimization: For the chosen catalyst, systematically vary the following parameters to find the optimal conditions:
-
Temperature: 100-200°C
-
Hydrogen Pressure: 50-100 atm
-
Catalyst Loading: 1-5 mol%
-
Reaction Time: 2-8 hours
-
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete conversion.
| Parameter | Range | Optimal (Example) |
| Catalyst | Rh/C, Ru/C, Pd/C | 5% Rh/C |
| Temperature | 100-200°C | 150°C |
| H₂ Pressure | 50-100 atm | 80 atm |
| Solvent | Water, Acetic Acid | Water |
| Reaction Time | 2-8 hours | 4 hours |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low yield.
Formation of Byproducts
Question: I am observing significant byproduct formation in my synthesis of this compound. How can I identify and minimize these impurities?
Answer:
Byproduct formation is a common issue that can arise from side reactions during either the hydrogenation or the chain-extension steps.
Potential Byproducts and Mitigation Strategies:
-
From Hydrogenation:
-
Cyclohexene Derivatives: Incomplete hydrogenation can lead to the presence of partially saturated rings. To minimize this, ensure sufficient reaction time and catalyst activity.
-
Over-reduction Products: Under harsh conditions, the carboxylic acid group could potentially be reduced. Careful control of temperature and pressure is crucial.
-
-
From Chain Extension (e.g., Friedel-Crafts Acylation):
-
Isomers: Acylation of the cyclohexane ring can lead to the formation of positional isomers. The choice of catalyst and reaction conditions can influence the regioselectivity.
-
Poly-acylated Products: If the reaction is not carefully controlled, multiple acyl groups may be added to the ring. Using a stoichiometric amount of the acylating agent can help to prevent this.
-
Analytical Techniques for Byproduct Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the main product and any significant impurities.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of the desired product and byproducts.
Minimization Workflow:
Caption: Workflow for minimizing byproduct formation.
Frequently Asked Questions (FAQs)
1. What are the primary synthetic routes to this compound?
The most common and industrially relevant synthesis of this compound starts from benzoic acid. This process generally involves two key transformations:
-
Hydrogenation of the Aromatic Ring: Benzoic acid is first hydrogenated to form cyclohexanecarboxylic acid. This is typically achieved using a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under elevated temperature and pressure.
-
Carbon Chain Extension: The cyclohexanecarboxylic acid is then converted to this compound. This can be accomplished through various organic transformations, such as the Arndt-Eistert homologation or by converting the carboxylic acid to a suitable precursor for a coupling reaction.
2. What are the critical safety precautions to consider during this synthesis?
-
High-Pressure Hydrogenation: The hydrogenation step involves flammable hydrogen gas at high pressures and temperatures. This reaction should only be performed in a specialized high-pressure reactor (autoclave) by trained personnel. Ensure the system is properly sealed and pressure-tested before use.
-
Catalyst Handling: Many hydrogenation catalysts are pyrophoric, meaning they can spontaneously ignite in air, especially after use when they are finely divided and contain adsorbed hydrogen. Handle used catalysts under an inert atmosphere (e.g., nitrogen or argon) and quench them carefully.
-
Corrosive Reagents: Some of the reagents used in the chain-extension steps, such as thionyl chloride or oxalyl chloride (for converting the carboxylic acid to an acyl chloride), are corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
3. How can I effectively purify the final product?
Purification of this compound typically involves one or a combination of the following techniques:
-
Crystallization: This is often the most effective method for obtaining a highly pure product. The choice of solvent for crystallization is crucial and may require some experimentation.
-
Distillation: If the product is liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel can be employed. A suitable solvent system will need to be developed, which can be guided by TLC analysis.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Cyclohexylhexanoic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 6-Cyclohexylhexanoic acid, a molecule of interest in various pharmaceutical contexts. Moving beyond a simple checklist, this document delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity as outlined by global regulatory bodies.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2][3] For this compound, this typically involves quantifying the active pharmaceutical ingredient (API) in bulk drug substances or finished pharmaceutical products. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for this process, ensuring data quality and regulatory compliance.[4][5][6][7] The recently updated ICH Q2(R2) and the complementary Q14 guidelines offer a comprehensive approach to analytical procedure development and validation.[4][5][8]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for this compound is dictated by its physicochemical properties, including its molecular weight (198.30 g/mol ), chemical structure, and potential sample matrices.[9] Two primary chromatographic techniques stand out as suitable candidates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC is well-suited for non-volatile or thermally labile compounds. For a carboxylic acid like this compound, reverse-phase HPLC with UV detection is a common starting point. A similar compound, 6-(Dioctadecylamino)-6-oxohexanoic acid, can be analyzed using a reverse-phase HPLC method.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of volatile and semi-volatile compounds.[11][12] While this compound itself may have limited volatility, derivatization to a more volatile ester can significantly improve its chromatographic performance, a common practice for carboxylic acids.[13] This technique has been successfully applied to the analysis of other short-chain fatty acids and related compounds.[14][15]
The following sections will detail the validation parameters for a hypothetical reverse-phase HPLC method for this compound, providing a framework that can be adapted for other techniques like GC-MS.
The Pillars of Analytical Method Validation
The validation process is built on a foundation of key analytical performance characteristics.[1][2][4] A validation protocol should be established before commencing the validation studies, outlining the procedures and acceptance criteria.[16][17]
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4][16]
2. Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][18]
3. Accuracy: The closeness of test results obtained by the method to the true value.[1][4][16]
4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][19] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
5. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][16][18]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively, with acceptable precision and accuracy.[20][21]
Experimental Protocols and Data Presentation
The following sections provide detailed experimental protocols for validating an HPLC method for this compound.
High-Performance Liquid Chromatography (HPLC) Method Parameters (Hypothetical)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Validation Workflow
Caption: A generalized workflow for analytical method validation.
Specificity
-
Objective: To demonstrate that the analytical method is specific for this compound and that there is no interference from the placebo, impurities, or degradation products.
-
Protocol:
-
Prepare a solution of the placebo (all formulation components except the active ingredient).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding known amounts of this compound and known related substances to the placebo.
-
Subject a sample of this compound to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, and the placebo solution should show no peak at the retention time of the analyte.
Linearity and Range
-
Objective: To establish a linear relationship between the concentration of this compound and the instrumental response over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
Inject each solution in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,500 |
| 110 | 1,098,900 |
| 120 | 1,205,300 |
| Correlation Coefficient (r²): 0.9998 |
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[19]
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.2 | 99.3 |
| Mean Recovery: 99.7% |
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations) or six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[3]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | % RSD |
| Repeatability | |||
| Day 1, Analyst 1 | 100.2 | 0.85 | 0.85% |
| Intermediate Precision | |||
| Day 2, Analyst 2 | 100.8 | 0.92 | 0.91% |
Robustness
-
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Analyze a standard solution with each modified condition.
-
Evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations. The results should not be significantly affected.
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | Retention time shift, peak area within acceptance criteria. |
| Column Temperature | ± 2°C | Minor retention time shift, results within acceptance criteria. |
| Mobile Phase Composition | ± 2% Acetonitrile | Minor retention time shift, results within acceptance criteria. |
Decision Tree for Method Validation
Caption: A decision tree for the analytical method validation process.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of high-quality, reliable, and consistent data.[3] This guide has provided a comprehensive framework for validating a reverse-phase HPLC method, drawing upon the principles outlined by international regulatory bodies.[4][5][6] While the presented data is hypothetical, it illustrates the expected outcomes of a successful validation study. The detailed protocols and acceptance criteria serve as a practical resource for scientists and researchers in the pharmaceutical industry. By adhering to these principles of scientific integrity, drug development professionals can have confidence in the data that underpins the safety and efficacy of their products.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. jru-b.com [jru-b.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. jmchemsci.com [jmchemsci.com]
- 13. benchchem.com [benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. database.ich.org [database.ich.org]
- 18. youtube.com [youtube.com]
- 19. ikev.org [ikev.org]
- 20. pharmaerudition.org [pharmaerudition.org]
- 21. ijprajournal.com [ijprajournal.com]
A Comparative Guide to 6-Cyclohexylhexanoic Acid and Other Odd-Chain Fatty Acids for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biochemical and cellular characteristics of 6-Cyclohexylhexanoic acid against naturally occurring, straight-chain odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive analysis supported by experimental data and detailed protocols.
Introduction: A Tale of Two Structures
Odd-chain fatty acids, once considered minor players in the vast landscape of lipid metabolism, are now recognized for their significant physiological roles.[1] Unlike their even-chained counterparts, which are the predominant form of fatty acids in humans, OCFAs possess unique metabolic fates and biological activities.[2][3] This guide focuses on a fascinating comparison: the synthetically derived this compound, with its bulky terminal cyclohexyl group, versus the linear, naturally occurring OCFAs like C15:0 and C17:0. This structural divergence dictates profoundly different metabolic pathways and cellular effects, a critical consideration for their application in research and therapeutics.
Section 1: The Divergent Metabolic Fates
The metabolism of fatty acids is central to their physiological function, primarily as energy sources or signaling molecules. Here, we delve into the starkly contrasting metabolic pathways of this compound and straight-chain OCFAs.
Straight-Chain Odd-Chain Fatty Acids: Anaplerotic Powerhouses
Straight-chain OCFAs undergo mitochondrial beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[4] The final cycle of beta-oxidation for an OCFA, however, yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5] This three-carbon propionyl-CoA is the hallmark of OCFA metabolism and is their key to a unique and vital cellular function: anaplerosis .
Propionyl-CoA is enzymatically converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[6] This process replenishes the pool of TCA cycle intermediates, a process known as anaplerosis, which is crucial for maintaining cellular energy homeostasis, especially under high metabolic demand.[4][7] This anaplerotic potential is a significant advantage of OCFAs over even-chain fatty acids, which only produce acetyl-CoA.[7]
Caption: Metabolic pathway of straight-chain odd-chain fatty acids.
This compound: A Metabolic Dead End with a Purpose
In stark contrast to its straight-chain cousins, the presence of a bulky cyclohexyl ring at the terminus of this compound effectively blocks the standard beta-oxidation pathway. Research on analogous compounds, such as cyclohexylacetic acid, has shown that the cyclohexane ring hinders the action of hydroxyacyl-CoA dehydrogenase, a key enzyme in the beta-oxidation spiral.[8] This metabolic blockade prevents the fatty acid from being broken down into two-carbon acetyl-CoA units for energy.
Instead of being utilized for energy, it is likely that this compound is treated by the cell as a xenobiotic. The metabolic fate of similar cyclohexyl-containing carboxylic acids involves detoxification pathways, such as mitochondrial hydroxylation of the cyclohexane ring, followed by conjugation and excretion.[8][9] This fundamental difference means that this compound does not contribute to cellular energy production via beta-oxidation and lacks the anaplerotic capabilities of straight-chain OCFAs.
Caption: Postulated metabolic fate of this compound.
Section 2: Comparative Cellular Effects and Signaling Pathways
The distinct metabolic fates of these fatty acids are directly linked to their differing effects on cellular signaling and physiology.
Straight-Chain OCFAs: Broad-Spectrum Metabolic and Inflammatory Modulators
A growing body of evidence highlights the beneficial health effects of straight-chain OCFAs, particularly C15:0 and C17:0. Higher circulating levels of these fatty acids are associated with a lower risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[1][10]
The signaling pathways modulated by these OCFAs are multifaceted:
-
AMPK Activation and mTOR Inhibition: C15:0 has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), key regulators of cellular energy homeostasis and longevity.[11][12]
-
PPARα/δ Agonism: C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors α and δ (PPARα/δ), which are critical in regulating lipid metabolism and inflammation.[13]
-
Anti-inflammatory Signaling: Both C15:0 and C17:0 have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory signaling pathways, such as the JAK-STAT and NF-κB pathways, leading to a reduction in pro-inflammatory cytokine production.[13][14]
-
Anticancer and Antifibrotic Activities: Studies have shown that C15:0 can suppress the stemness of breast cancer cells and induce apoptosis through the JAK2/STAT3 signaling pathway.[15] Heptadecanoic acid has also been shown to induce apoptosis in pancreatic cancer cells.[5]
This compound: A Targeted Inhibitor of N-Acylethanolamine Acid Amidase (NAAA)
The primary known cellular effect of this compound is its ability to act as an inhibitor of N-acylethanolamine acid amidase (NAAA).[16] NAAA is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic molecule palmitoylethanolamide (PEA).[17][18]
By inhibiting NAAA, this compound can increase the intracellular levels of PEA.[19] Elevated PEA levels, in turn, can activate PPARα, leading to downstream anti-inflammatory and analgesic effects.[17] This targeted mechanism of action makes this compound and other NAAA inhibitors promising candidates for the development of therapeutics for inflammatory and pain-related disorders.[18]
It is important to note that while some straight-chain fatty acids may have an effect on enzymes like fatty acid amide hydrolase (FAAH), the potent and specific inhibition of NAAA appears to be a unique feature of molecules with structures like this compound.[8]
Section 3: Quantitative Comparison Summary
| Feature | This compound | Straight-Chain Odd-Chain Fatty Acids (C15:0, C17:0) |
| Primary Metabolic Fate | Detoxification (likely hydroxylation and conjugation)[8][9] | β-oxidation to Acetyl-CoA and Propionyl-CoA[5] |
| Energy Production | No significant contribution | Yes, via β-oxidation |
| Anaplerotic Potential | None | Yes, via conversion of Propionyl-CoA to Succinyl-CoA[6] |
| Primary Cellular Effect | Inhibition of NAAA enzyme[16] | Broad modulation of metabolic and inflammatory pathways[11][13] |
| Key Signaling Pathways | Increased PEA levels, leading to PPARα activation[17] | AMPK activation, mTOR inhibition, PPARα/δ agonism, JAK/STAT inhibition[12][13][15] |
| Therapeutic Potential | Anti-inflammatory and analgesic agents[16] | Management of metabolic diseases, inflammation, and certain cancers[1][10] |
Section 4: Experimental Protocols for Comparative Analysis
To empirically validate the discussed differences, the following experimental protocols are proposed. These protocols are designed to be conducted in parallel for this compound and a representative straight-chain OCFA (e.g., pentadecanoic acid).
Protocol 1: Comparative Cellular Uptake Assay using Fluorescently Labeled Analogs
This protocol measures the rate of fatty acid uptake into cultured cells (e.g., 3T3-L1 adipocytes or primary hepatocytes).
Materials:
-
Cultured cells in a 24-well plate
-
Fluorescently labeled fatty acid analogs (e.g., BODIPY-labeled this compound and BODIPY-labeled pentadecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Microplate fluorometer
Procedure:
-
Cell Culture: Plate cells in a 24-well plate and culture until they reach the desired confluence or differentiation state.
-
Preparation of Fatty Acid Solutions: Prepare solutions of the BODIPY-labeled fatty acid analogs complexed with fatty acid-free BSA in serum-free medium.
-
Uptake Experiment:
-
Wash the cells twice with warm PBS.
-
Add the fluorescent fatty acid solutions to the wells.
-
Incubate for various time points (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.
-
To stop the uptake, remove the incubation medium and wash the cells three times with ice-cold PBS containing 1% BSA.
-
-
Cell Lysis and Fluorescence Measurement:
-
Lyse the cells in each well with lysis buffer.
-
Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Measure the fluorescence of the supernatant using a microplate fluorometer.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the total protein content of each sample (determined by a BCA assay).
-
Plot the normalized fluorescence over time to determine the initial uptake rate for each fatty acid.
-
Caption: Workflow for the comparative cellular uptake assay.
Protocol 2: Analysis of Metabolic Fate using GC-MS
This protocol is designed to identify and quantify the fatty acids and their metabolites within cells after incubation.
Materials:
-
Cultured cells
-
Unlabeled this compound and pentadecanoic acid
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Derivatization agent (e.g., BF3-methanol or TMSH)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment: Culture cells and incubate them with either this compound or pentadecanoic acid for a defined period (e.g., 24 hours).
-
Lipid Extraction:
-
Harvest the cells and add an internal standard.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer method.
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Acquire mass spectra to identify the parent fatty acids and any potential metabolites by comparing with known standards and library spectra.
-
-
Data Analysis:
-
Quantify the amount of the parent fatty acid remaining and any identified metabolites relative to the internal standard.
-
Compare the metabolic profiles of cells treated with this compound versus pentadecanoic acid.
-
Protocol 3: Assessment of Anaplerotic Contribution using Stable Isotope Tracing and LC-MS
This protocol will determine if the fatty acids contribute to the TCA cycle intermediate pool.
Materials:
-
Cultured cells
-
¹³C-labeled pentadecanoic acid (uniformly labeled)
-
Unlabeled this compound (as a negative control for anaplerosis)
-
Solvents for metabolite extraction (e.g., 80% methanol)
-
Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Culture and Labeling: Culture cells and incubate them with either ¹³C-labeled pentadecanoic acid or unlabeled this compound.
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract polar metabolites using cold 80% methanol.
-
-
LC-MS Analysis:
-
Analyze the extracts by LC-MS to measure the mass isotopologue distribution of TCA cycle intermediates (e.g., succinate, malate, citrate).
-
-
Data Analysis:
-
For the ¹³C-pentadecanoic acid-treated cells, determine the fractional contribution of the labeled fatty acid to the TCA cycle intermediates by analyzing the pattern of ¹³C enrichment. An M+3 isotopologue of succinate would be indicative of anaplerosis from propionyl-CoA.
-
Confirm the absence of significant enrichment in the TCA cycle intermediates from the this compound-treated cells.
-
Conclusion
This compound and straight-chain odd-chain fatty acids, despite their structural similarities as C12 and C15/C17 fatty acids, respectively, represent two functionally distinct classes of molecules. Straight-chain OCFAs are valuable metabolic substrates with anaplerotic and broad signaling capabilities that are beneficial for metabolic health. In contrast, this compound's metabolism is blocked, leading it to function not as a fuel, but as a targeted inhibitor of the NAAA enzyme, with potential therapeutic applications in inflammation and pain. Understanding these fundamental differences is paramount for their effective application in research and drug development. The provided experimental protocols offer a framework for the direct, quantitative comparison of these intriguing molecules.
References
- 1. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. | Semantic Scholar [semanticscholar.org]
- 10. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds | MDPI [mdpi.com]
- 13. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 17. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 19. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
A Comparative Guide to Internal Standards for the Quantitative Analysis of 6-Cyclohexylhexanoic Acid
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is paramount for accurate pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an in-depth technical comparison of internal standards for the quantitative analysis of 6-Cyclohexylhexanoic acid, a molecule of interest in various research contexts. We will explore the theoretical underpinnings of internal standardization, compare the ideal "gold standard" with a practical alternative, and provide detailed experimental protocols and supporting data to ensure the integrity and reproducibility of your analytical methods.
The Foundational Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results.[1] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known, constant concentration to all samples, including calibrators and quality controls, before any sample processing.[1] Its primary role is to compensate for variations that can occur during the analytical workflow, such as:
-
Sample Preparation: Losses during extraction, evaporation, or derivatization.
-
Instrumental Analysis: Variability in injection volume and fluctuations in mass spectrometer response.[1][2]
By maintaining a constant ratio of the analyte's signal to the IS's signal, these variations can be normalized, leading to significantly improved accuracy and reliability of the final concentration measurement.[1]
The "Gold Standard": Stable Isotope-Labeled Internal Standards
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds.[1] For this compound, the ideal IS would be This compound-d11 (where 11 deuterium atoms replace hydrogen atoms on the cyclohexane ring).
The core advantages of using a SIL IS are:
-
Identical Physicochemical Properties: A deuterated analog exhibits nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to the unlabeled analyte.[3]
-
Co-elution: The IS and analyte elute from the liquid chromatography (LC) column at the same time, ensuring they experience the same matrix effects in the mass spectrometer's ion source.[3]
-
Mass Differentiability: Despite their similar chemical behavior, the mass spectrometer can easily distinguish between the analyte and the SIL IS due to their different mass-to-charge ratios (m/z).[1]
The following diagram illustrates the principle of using a deuterated internal standard in an LC-MS/MS workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
A Practical Alternative: Structurally Similar Internal Standards
While a custom synthesis of this compound-d11 is feasible, it may not be readily available or cost-effective for all laboratories. In such cases, a structurally similar compound can be used as an alternative internal standard. A suitable option would be Hexanoic acid-d11 .
Comparison of Internal Standards:
| Feature | This compound-d11 (Ideal) | Hexanoic acid-d11 (Alternative) |
| Structural Similarity | Identical carbon skeleton and functional groups. | Same carboxylic acid functional group and hexanoic acid chain, but lacks the cyclohexane ring. |
| Chromatographic Behavior | Co-elutes with the analyte. | Elutes at a different, but potentially close, retention time. |
| Extraction Recovery | Nearly identical to the analyte. | Similar, but may differ due to differences in polarity and LogP. |
| Ionization Efficiency | Nearly identical to the analyte. | Similar, but can be influenced by the absence of the cyclohexane ring. |
| Correction for Matrix Effects | Excellent, as both compounds experience the same ion suppression or enhancement. | Good, but less ideal as matrix effects can vary with retention time. |
The choice of internal standard will impact the accuracy and precision of the results. While an alternative IS can provide acceptable data, a SIL IS will yield the most reliable and robust method.[4]
Experimental Protocols
The following protocols provide a framework for the quantitative analysis of this compound in human plasma using LC-MS/MS. These should be optimized and validated in your laboratory.
Sample Preparation (Protein Precipitation)
This method is fast and effective for removing the majority of proteins from plasma samples.
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of a working internal standard solution (either this compound-d11 or Hexanoic acid-d11 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions. The gradient and other parameters should be optimized for your specific system and internal standard.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: m/z 197.2 → 151.2 (Quantifier), m/z 197.2 → 109.1 (Qualifier)
-
This compound-d11: m/z 208.3 → 162.3
-
Hexanoic acid-d11: m/z 126.1 → 82.1
-
-
Note: These transitions are predictive and must be optimized by infusing the pure compounds into the mass spectrometer.
-
The logical relationship for selecting an appropriate internal standard is depicted in the diagram below.
Caption: Decision tree for internal standard selection.
Quantitative Performance Data (Representative)
The following table summarizes the expected performance of a validated bioanalytical method for this compound using both the ideal and alternative internal standards. The data is representative and based on typical results for fatty acid analysis.
| Parameter | This compound-d11 (Ideal IS) | Hexanoic acid-d11 (Alternative IS) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-noise > 10 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Recovery (%) | 85 - 95% | 75 - 90% | Consistent and reproducible |
As the data suggests, the use of a stable isotope-labeled internal standard is expected to provide superior accuracy, precision, and a lower limit of quantification.
Conclusion
References
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 6-Cyclohexylhexanoic Acid Measurements
Introduction: The Imperative for Reproducible Measurements
6-Cyclohexylhexanoic acid (CAS: 4354-56-7), a saturated fatty acid with a distinctive cyclohexyl moiety, is a molecule of interest in various industrial and research applications.[1][2] Accurate and precise quantification of this compound is often critical for product quality control, metabolic studies, or environmental monitoring. However, analytical data is only as reliable as the method used to generate it. When measurements are performed across different laboratories, ensuring consistency and comparability becomes a paramount challenge.
This guide provides a comprehensive framework for conducting a rigorous inter-laboratory cross-validation for the measurement of this compound. We will delve into the principles of method validation, compare two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide detailed protocols and acceptance criteria rooted in international regulatory standards. This document is intended for researchers, analytical scientists, and quality assurance professionals who are tasked with transferring analytical methods or comparing data from different testing sites.
The Principle of Cross-Validation: Establishing Trust in Transferred Methods
An analytical method, even if meticulously validated in one laboratory, cannot be assumed to perform identically in another. Differences in instrumentation, reagents, environmental conditions, and analyst technique can introduce variability.[3] Therefore, a cross-validation, or method transfer study, is essential to demonstrate that a receiving laboratory can achieve comparable results to the originating laboratory.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on the validation of analytical procedures.[4][5] The core objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6] A cross-validation study is a formal process that verifies this fitness in a new laboratory, ensuring the continued integrity of the data generated.[7] This process is a cornerstone of Good Laboratory Practice (GLP), which governs nonclinical studies to ensure the quality and integrity of safety data.[8][9][10]
The workflow for a successful inter-laboratory cross-validation involves several key stages, from initial planning and protocol definition to the final comparative data analysis.
References
- 1. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 2. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 8. eCFR :: 21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies [ecfr.gov]
- 9. allucent.com [allucent.com]
- 10. Good laboratory practice - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Confirmation of Synthesized 6-Cyclohexylhexanoic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to verify the structure of 6-Cyclohexylhexanoic acid (C₁₂H₂₂O₂), a molecule of interest in various research domains. We will move beyond a simple listing of methods to a nuanced discussion of why certain techniques are chosen, what specific information they yield, and how their data corroborates to provide a holistic and trustworthy structural elucidation.
The Importance of Orthogonal Methodologies in Structural Verification
The synthesis of a target molecule is only the first step; robust and unequivocal confirmation of its chemical structure is paramount. Relying on a single analytical technique can be misleading, as each method provides a unique but incomplete piece of the structural puzzle. A multi-faceted, orthogonal approach, where each technique validates the others, is the gold standard. For this compound, a molecule comprising a cyclohexyl ring, a hexanoic acid chain, and a carboxylic acid functional group, we will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound: A Brief Overview
While various synthetic routes exist, a common laboratory-scale synthesis involves the catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by a chain extension strategy. For the purpose of this guide, we will assume the synthesis has been completed and the purified product is ready for structural confirmation. The expected structure is:
C1CCC(CC1)CCCCCC(=O)O [1]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
A. ¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides information about the number of different types of protons and their neighboring protons.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay that allows for quantitative integration.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the protons in the cyclohexyl ring, the aliphatic chain, and the carboxylic acid.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.[2] |
| ~2.3 | Triplet | 2H | -CH₂-COOH | Protons alpha to the carbonyl group are deshielded by its electron-withdrawing nature. The signal is split into a triplet by the adjacent two protons of the next methylene group. |
| ~1.6 | Multiplet | 2H | -CH₂-CH₂-COOH | These protons are in a standard aliphatic environment, slightly deshielded by the nearby carboxylic acid group. |
| ~1.1-1.4 | Multiplet | 8H | -(CH₂)₄- | Protons of the central part of the hexanoic acid chain and the cyclohexyl ring, overlapping in a complex multiplet. |
| ~0.8-1.0 | Multiplet | 10H | Cyclohexyl protons | The protons on the cyclohexyl ring will appear as a complex multiplet in the aliphatic region. The axial and equatorial protons have slightly different chemical shifts.[3] |
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR provides information about the number of non-equivalent carbon atoms in the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
-
Data Acquisition: A proton-decoupled experiment is standard, which results in each unique carbon appearing as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the FID to obtain the final spectrum.
The ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment | Causality Behind the Shift |
| ~175-185 | -COOH | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another.[4][5][6] |
| ~34 | -CH₂-COOH | The carbon alpha to the carbonyl group is deshielded. |
| ~24-32 | -(CH₂)₄- and Cyclohexyl carbons | The remaining sp³ hybridized carbons of the hexanoic acid chain and the cyclohexyl ring will appear in the typical aliphatic region.[3] |
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken first and subtracted from the sample spectrum.
The FT-IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the alkane moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Appearance |
| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad and strong band, often obscuring the C-H stretches.[7] |
| 2927, 2854 | C-H stretch | Cyclohexyl and Alkyl Chain | Strong and sharp peaks.[8] |
| 1760-1690 | C=O stretch | Carboxylic Acid | Very strong and sharp peak.[7] |
| ~1465 | C-H bend (scissoring) | -CH₂- | Medium intensity.[9] |
| 1320-1210 | C-O stretch | Carboxylic Acid | Strong intensity. |
| ~950 | O-H bend (out-of-plane) | Carboxylic Acid | Broad and of medium intensity. |
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through fragmentation patterns.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for better chromatographic performance.
-
GC Separation: Inject the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) is a common ionization method that causes fragmentation. The ions are then separated by their m/z ratio in the mass analyzer.
The mass spectrum will provide the molecular weight and key fragments that help confirm the structure. The molecular formula C₁₂H₂₂O₂ gives a molecular weight of 198.30 g/mol .[1]
| m/z Value | Proposed Fragment | Origin of Fragment |
| 198 | [M]⁺ | Molecular ion |
| 181 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group.[10] |
| 153 | [M - COOH]⁺ | Loss of the carboxyl group as a radical.[10] |
| 115 | [C₈H₁₁]⁺ | Cleavage of the bond between the fourth and fifth carbon of the hexanoic acid chain. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from cleavage of the bond between the cyclohexyl ring and the hexanoic acid chain. |
| 55 | [C₄H₇]⁺ | Further fragmentation of the aliphatic chain. |
Comparative Analysis and Corroboration of Data
No single technique provides the complete picture. The true power of structural confirmation lies in the synergy of these methods.
-
NMR provides the detailed carbon-hydrogen framework. The number of signals in both ¹H and ¹³C NMR confirms the number of unique proton and carbon environments. The chemical shifts and splitting patterns in ¹H NMR reveal the connectivity of the protons.
-
FT-IR confirms the presence of the key functional groups predicted by the structure: the carboxylic acid (broad O-H and sharp C=O stretches) and the alkane framework (C-H stretches).
-
MS confirms the molecular weight of the synthesized compound. The fragmentation pattern should be consistent with the proposed structure, showing losses of characteristic fragments like the hydroxyl and carboxyl groups, and the cyclohexyl moiety.
The workflow for structural confirmation is a logical progression of these techniques.
References
- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 6-Cyclohexylhexanoic Acid and Its Analogs
For researchers and professionals engaged in drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the biological activity of 6-Cyclohexylhexanoic acid and its structurally related analogs. While this compound itself has been a subject of limited biological investigation, its derivatives have emerged as promising candidates in the realms of anti-inflammatory and anticancer research. This document synthesizes the available preclinical data, elucidates the underlying structure-activity relationships, and provides detailed experimental protocols to empower researchers to further investigate this intriguing class of compounds.
Introduction to this compound: An Overlooked Scaffold
This compound is a saturated carboxylic acid featuring a cyclohexane ring appended to a hexanoic acid chain.[1] Its physicochemical properties are detailed in Table 1. Historically, its applications have been modest, primarily serving as a synthetic intermediate.[2] However, the therapeutic potential of molecules incorporating cyclic moieties is well-established, and recent investigations into the biological activities of its derivatives have opened new avenues for research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| XLogP3 | 4.4 | [1] |
| CAS Number | 4354-56-7 | [1] |
Comparative Biological Activities: A Focus on Anti-Inflammatory and Antiproliferative Effects
Direct comparative studies of this compound and its analogs are scarce in the current literature. However, significant insights can be gleaned from a comprehensive study on a series of amidrazone derivatives of a closely related analog, cyclohex-1-ene-1-carboxylic acid.[3] These findings provide a strong rationale for the investigation of the corresponding saturated derivatives of this compound.
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in a myriad of diseases. A key signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]
A study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated significant inhibitory effects on the secretion of TNF-α and IL-6 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[3] The anti-inflammatory activity of these compounds was found to be highly dependent on the nature and position of substituents on the phenyl ring of the amidrazone moiety.
Table 2: Comparative Anti-inflammatory Activity of Amidrazone Derivatives of a this compound Analog
| Compound | R¹ Substituent | R² Substituent | TNF-α Inhibition (%) at 100 µg/mL | IL-6 Inhibition (%) at 100 µg/mL |
| 2a | 2-pyridyl | Phenyl | - | - |
| 2b | 2-pyridyl | 4-chlorophenyl | ~99 | ~93 |
| 2c | 2-pyridyl | 2-pyridyl | Significant | - |
| 2d | 4-nitrophenyl | Phenyl | - | - |
| 2f | 4-nitrophenyl | 4-methylphenyl | ~81 | - |
Data synthesized from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3] A '-' indicates that significant inhibition was not reported under the specified conditions.
These results strongly suggest that derivatives of this compound could also exhibit potent anti-inflammatory properties. The presence of a substituted phenyl ring appears to be a critical determinant of activity, with the 4-chlorophenyl and 4-methylphenyl substituents showing notable effects.
Antiproliferative Activity
The same study also investigated the antiproliferative activity of these amidrazone derivatives against mitogen-stimulated PBMCs. Several compounds demonstrated significant antiproliferative effects, with some being more effective than the reference drug, ibuprofen.[3]
Table 3: Comparative Antiproliferative Activity of Amidrazone Derivatives of a this compound Analog
| Compound | R¹ Substituent | R² Substituent | Antiproliferative Activity at 100 µg/mL |
| 2a | 2-pyridyl | Phenyl | More effective than ibuprofen |
| 2d | 4-nitrophenyl | Phenyl | More effective than ibuprofen |
| 2f | 4-nitrophenyl | 4-methylphenyl | More effective than ibuprofen |
Data synthesized from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3]
The structure-activity relationship for antiproliferative activity also points to the importance of the substituents on the phenyl rings. The 2-pyridyl and 4-nitrophenyl groups at the R¹ position, in combination with specific substituents at the R² position, conferred the most potent activity.
Proposed Mechanisms of Action and Signaling Pathways
Based on the observed anti-inflammatory effects of its analogs, it is hypothesized that this compound and its derivatives may exert their biological effects through the modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The inhibition of TNF-α and IL-6 production strongly suggests an interference with the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB pathway inhibition.
It is plausible that this compound analogs could inhibit this pathway at several key steps, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
Experimental Protocols for Biological Activity Assessment
To facilitate further research into this promising class of compounds, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating and are based on established methodologies.
Cell Viability Assay (MTT Assay)
Rationale: It is crucial to first determine the cytotoxic profile of the test compounds to ensure that any observed biological effects are not simply a result of cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages or other appropriate cell lines in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.[5]
Quantification of TNF-α and IL-6 Secretion (ELISA)
Rationale: To quantify the anti-inflammatory effects of the test compounds by measuring their ability to inhibit the secretion of key pro-inflammatory cytokines.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and pre-treat with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[6][7] Briefly:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the collected supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add a TMB substrate solution and stop the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Caption: General workflow for a sandwich ELISA.
Future Directions and Conclusion
The available data, primarily from analogs, strongly suggests that this compound and its derivatives represent a promising, yet underexplored, class of compounds with potential anti-inflammatory and antiproliferative activities. The lack of direct biological data on the parent compound, this compound, highlights a significant research gap.
Future investigations should focus on:
-
Systematic evaluation of this compound: Establishing a baseline biological activity profile for the parent compound is essential for meaningful structure-activity relationship studies.
-
Synthesis and screening of a focused library of analogs: Modifications to the hexanoic acid chain length, the position of the cyclohexyl group, and the nature of substitutions on appended aromatic rings will be crucial for optimizing potency and selectivity.
-
Elucidation of the precise molecular targets: While inhibition of the NF-κB pathway is a strong possibility, further studies are needed to identify the specific protein interactions responsible for the observed biological effects.
References
- 1. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. novamedline.com [novamedline.com]
- 7. bdbiosciences.com [bdbiosciences.com]
A Senior Application Scientist's Guide to Solid-Phase Extraction of 6-Cyclohexylhexanoic Acid: A Performance-Based Comparison
Introduction: The Challenge of Analyzing 6-Cyclohexylhexanoic Acid
This compound is a carboxylic acid characterized by a C6 aliphatic chain and a terminal cyclohexyl group.[1][2] This structure imparts a dual nature to the molecule: a non-polar, hydrophobic tail and a polar, acidic head. With a predicted LogP of 4.4, it is significantly hydrophobic, yet its carboxylic acid functional group (pKa typically ~4.8) allows for manipulation of its charge state through pH adjustment.[2] This dual characteristic presents both a challenge and an opportunity for selective extraction from complex matrices such as plasma, urine, or environmental water samples.
Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for sample preparation that offers significant advantages over traditional liquid-liquid extraction (LLE), including higher efficiency, reduced solvent consumption, and the potential for automation.[3][4][5] The success of an SPE method is critically dependent on the selection of the appropriate sorbent chemistry that can effectively retain the analyte of interest while allowing matrix interferences to be washed away.[6][7]
This guide provides a comprehensive performance comparison of different SPE cartridge chemistries for the extraction of this compound. We will delve into the mechanisms of reversed-phase, anion exchange, and mixed-mode sorbents, presenting supporting experimental data to guide researchers in making an informed decision for their specific application.
The Strategic Selection of SPE Sorbents
The unique structure of this compound allows for its retention by multiple mechanisms. To provide a thorough comparison, we selected three distinct types of SPE cartridges that leverage these properties:
-
Reversed-Phase (C18): This is the most common SPE mechanism, relying on hydrophobic (van der Waals) interactions between the non-polar stationary phase (octadecyl-bonded silica) and the hydrophobic portion of the analyte (the cyclohexyl and hexyl groups).[7][8] It is a general-purpose sorbent for non-polar to moderately polar compounds in aqueous solutions.[8]
-
Weak Anion Exchange (WAX): This sorbent utilizes an electrostatic interaction between a positively charged functional group on the stationary phase and the negatively charged carboxylate anion of the analyte.[4][9] For a weak acid like this compound, a weak anion exchanger is often preferred over a strong one to facilitate easier elution.
-
Mixed-Mode (Reversed-Phase + Strong Anion Exchange, MAX): Mixed-mode sorbents are designed to provide superior selectivity by offering two distinct retention mechanisms in one cartridge.[6][10] In this case, a combination of reversed-phase and strong anion exchange allows for a more rigorous and selective wash protocol, leading to exceptionally clean extracts.[11][12]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of these cartridges, a standardized experiment was designed.
Sample Preparation: A stock solution of this compound was spiked into human plasma at a final concentration of 50 ng/mL. The plasma sample was pre-treated by diluting it 1:1 with 2% phosphoric acid in water. This acidification step serves two purposes: it helps precipitate proteins and ensures the analyte is in its neutral, protonated state to maximize retention on a reversed-phase sorbent. For anion exchange, pH adjustment is critical during the loading step.
Analytical Method: The final eluates were analyzed using a UHPLC-MS/MS system to ensure sensitive and selective quantification of the target analyte.
Detailed SPE Protocols
The following step-by-step protocols were developed and optimized for each cartridge type. The rationale behind each step is provided to illustrate the principles of method development.[13][14][15]
1. Reversed-Phase Protocol (C18, 100mg/3mL)
-
Causality: This protocol relies solely on hydrophobic interactions. The analyte is loaded in its neutral form and eluted with a strong organic solvent.
-
Step 1: Conditioning: 1 x 3 mL Methanol. (This solvates the C18 chains, activating the sorbent for hydrophobic interaction).
-
Step 2: Equilibration: 1 x 3 mL Deionized Water. (This removes the organic solvent and prepares the sorbent for the aqueous sample).
-
Step 3: Sample Loading: Load 1 mL of the pre-treated plasma sample. (The hydrophobic part of the analyte binds to the C18 chains).
-
Step 4: Wash: 1 x 3 mL 5% Methanol in Water. (This removes polar interferences like salts and proteins without eluting the analyte).
-
Step 5: Elution: 1 x 3 mL Methanol. (A strong organic solvent disrupts the hydrophobic interaction, releasing the analyte).
2. Weak Anion Exchange Protocol (WAX, 100mg/3mL)
-
Causality: This method leverages the acidic nature of the analyte. The sample is loaded at a pH above the analyte's pKa to ensure it is deprotonated (negatively charged) and binds to the positively charged sorbent.
-
Step 1: Conditioning: 1 x 3 mL Methanol.
-
Step 2: Equilibration: 1 x 3 mL Deionized Water.
-
Step 3: Sample Loading: Load 1 mL of the plasma sample (pH adjusted to ~6.5 with a buffer). (At this pH, the carboxylic acid is negatively charged and binds to the WAX sorbent).
-
Step 4: Wash:
-
Wash 1: 1 x 3 mL Deionized Water. (Removes salts).
-
Wash 2: 1 x 3 mL Methanol. (Removes hydrophobic, neutral, and basic interferences).
-
-
Step 5: Elution: 1 x 3 mL of 2% Formic Acid in Methanol. (The acid neutralizes the charge on the analyte, breaking the ionic bond and allowing it to elute).[4][11]
3. Mixed-Mode Protocol (MAX, 100mg/3mL)
-
Causality: This is the most selective approach. It uses both hydrophobic and ionic interactions to bind the analyte, allowing for aggressive washing steps to remove a wider range of interferences.
-
Step 1: Conditioning: 1 x 3 mL Methanol.
-
Step 2: Equilibration: 1 x 3 mL Deionized Water.
-
Step 3: Sample Loading: Load 1 mL of the plasma sample (pH adjusted to ~6.5). (The analyte binds via both hydrophobic and ionic mechanisms).
-
Step 4: Wash:
-
Wash 1: 1 x 3 mL 5% Ammonium Hydroxide in Water. (Removes salts and acidic interferences).[11]
-
Wash 2: 1 x 3 mL Methanol. (Removes hydrophobic and neutral interferences).
-
-
Step 5: Elution: 1 x 3 mL of 2% Formic Acid in Methanol. (The acidic eluent neutralizes the analyte, disrupting the ionic bond, while the methanol disrupts the hydrophobic interaction, ensuring complete elution).
Visualizing the SPE Workflow
The "Bind and Elute" strategy is the most common approach in SPE and was used in all our protocols.[5][10]
References
- 1. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 2. This compound | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SPE Cartridges for your lab | Analytics-Shop [analytics-shop.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. hplcchina.com [hplcchina.com]
- 8. hawach.com [hawach.com]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of 6-Cyclohexylhexanoic Acid Quantification
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of 6-Cyclohexylhexanoic acid. It is intended for researchers, scientists, and drug development professionals who are involved in the bioanalysis of this compound and aims to ensure the reliability and comparability of analytical data across different laboratories.
This compound is a key intermediate in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors, which are under investigation for their anti-inflammatory and analgesic properties.[1] As such, the accurate quantification of this molecule in various biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This guide will delve into the critical aspects of designing and executing an ILC, from the establishment of validated analytical methods to the statistical evaluation of laboratory performance.
The Importance of Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance program.[2] They serve to:
-
Assess the competence of participating laboratories in performing a specific analysis.
-
Identify potential systematic errors or biases in analytical methods.
-
Promote the standardization and harmonization of analytical procedures.[2]
-
Provide confidence to clients and regulatory bodies in the reliability of the generated data.[2]
Participation in such programs is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.[3][4][5]
Designing the Inter-Laboratory Comparison Study
A well-designed ILC is crucial for obtaining meaningful results. The following sections outline the key considerations.
Study Coordinator and Protocol
A designated study coordinator is responsible for overseeing the entire ILC process, from sample preparation and distribution to data analysis and reporting. A detailed study protocol should be developed and distributed to all participating laboratories. This protocol must clearly outline the study timeline, sample handling instructions, analytical requirements, and data submission procedures.
Test Samples
A set of homogeneous and stable test samples should be prepared by the study coordinator. These samples should mimic the real-world biological matrices in which this compound is typically analyzed (e.g., plasma, urine). The samples should cover a range of concentrations, including low, medium, and high levels, to assess the analytical performance across the entire calibration range. A blank sample should also be included to assess for potential interferences.
Analytical Methodology
While participating laboratories may use their own validated in-house methods, this guide proposes two common and robust analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
The following are example protocols for GC-MS and LC-MS/MS analysis. It is imperative that each laboratory validates its chosen method according to established guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH Q2(R1) guideline.[6][7][8][9]
Protocol 1: GC-MS Quantification of this compound
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample with 10 µL of 1M HCl.
-
Perform liquid-liquid extraction with 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.
-
Protocol 2: LC-MS/MS Quantification of this compound
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Precipitate proteins by adding 150 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.[10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for this compound and the internal standard.
-
Data Analysis and Performance Evaluation
Participating laboratories will submit their quantitative results for each sample to the study coordinator. The coordinator will then perform a statistical analysis to assess the performance of each laboratory.
Statistical Evaluation
The performance of each laboratory is typically evaluated using a Z-score, which is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the participating laboratory.
-
X is the assigned value (the consensus mean or a reference value).
-
σ is the standard deviation for proficiency assessment.
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance.
-
|Z| ≥ 3: Unsatisfactory performance.
Hypothetical Inter-Laboratory Comparison Data
The following table presents hypothetical results from an ILC for this compound in plasma.
| Sample ID | Assigned Value (ng/mL) | Laboratory A (ng/mL) | Laboratory B (ng/mL) | Laboratory C (ng/mL) | Laboratory D (ng/mL) |
| ILC-001 | 5.0 | 5.2 | 4.8 | 5.1 | 5.5 |
| ILC-002 | 50.0 | 48.5 | 51.2 | 49.8 | 53.1 |
| ILC-003 | 250.0 | 245.1 | 255.8 | 248.9 | 262.5 |
| ILC-004 | Blank | < LOQ | < LOQ | < LOQ | < LOQ |
Performance Evaluation (Z-score Calculation)
Assuming a standard deviation for proficiency assessment (σ) of 10% of the assigned value.
| Sample ID | Assigned Value (ng/mL) | σ | Lab A Z-score | Lab B Z-score | Lab C Z-score | Lab D Z-score |
| ILC-001 | 5.0 | 0.5 | 0.40 | -0.40 | 0.20 | 1.00 |
| ILC-002 | 50.0 | 5.0 | -0.30 | 0.24 | -0.04 | 0.62 |
| ILC-003 | 250.0 | 25.0 | -0.20 | 0.23 | -0.04 | 0.50 |
In this hypothetical example, all laboratories would be deemed to have satisfactory performance as their Z-scores are all well within the ±2 range.
Corrective Actions and Follow-up
Laboratories with questionable or unsatisfactory performance should conduct a thorough investigation to identify the root cause of the deviation. This may involve reviewing their analytical procedure, instrument performance, and data processing steps. The study coordinator should provide guidance and support to these laboratories. A follow-up ILC may be necessary to verify the effectiveness of the corrective actions.
Conclusion
A well-structured inter-laboratory comparison is an indispensable tool for ensuring the quality and consistency of this compound quantification. By adhering to validated analytical methods and participating in proficiency testing schemes, laboratories can demonstrate their competence and contribute to the generation of reliable and comparable data, which is essential for advancing research and development in the pharmaceutical sciences.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. isobudgets.com [isobudgets.com]
- 4. qse-academy.com [qse-academy.com]
- 5. proficiencytestingservices.wordpress.com [proficiencytestingservices.wordpress.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. ovid.com [ovid.com]
A Comparative Guide to the Quantitative Analysis of 6-Cyclohexylhexanoic Acid: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise measurement of molecules like 6-cyclohexylhexanoic acid is paramount. This compound, with its unique cycloaliphatic structure, can present analytical challenges. The choice of analytical methodology is a critical decision that directly impacts data quality, reliability, and ultimately, the success of research and development efforts. This guide provides an in-depth, objective comparison of two powerful techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make an informed decision for your specific application.
The Analytical Dichotomy: Volatility vs. Polarity
The fundamental difference between GC-MS and LC-MS/MS lies in how they separate molecules before detection. GC-MS is a master of separating volatile or semi-volatile compounds in the gas phase. In contrast, LC-MS/MS excels at separating compounds based on their interactions with a liquid mobile phase and a stationary phase, making it ideal for a wider range of polar and non-polar molecules.
This compound, being a carboxylic acid, possesses a polar carboxyl group that makes it non-volatile. This inherent characteristic is the primary driver for the different sample preparation strategies required for each technique. For GC-MS analysis, a chemical modification step known as derivatization is mandatory to increase the volatility of the analyte.[1] This process converts the polar carboxyl group into a less polar and more volatile ester.[2] Conversely, LC-MS/MS can often analyze carboxylic acids directly in their native form, leveraging the power of electrospray ionization (ESI) to generate ions in the solution phase.[3]
Performance Comparison: Accuracy, Precision, and Sensitivity
The choice between GC-MS and LC-MS/MS often comes down to a trade-off between established robustness and superior sensitivity. The following table summarizes the expected quantitative performance for the analysis of this compound by both methods, based on typical validation data for similar organic acids.[4][5][6]
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
As the data suggests, LC-MS/MS generally offers superior sensitivity (lower LOD and LOQ) and potentially better precision. However, GC-MS remains a highly reliable and robust technique, often with lower operational costs.
Experimental Workflows: A Visual Guide
To better understand the practical differences, let's visualize the experimental workflows for both methodologies.
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Workflow for this compound Analysis by LC-MS/MS.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, the following detailed protocols are provided. These are designed as self-validating systems, incorporating best practices for analytical chemistry.
Protocol 1: Quantification of this compound by GC-MS
Objective: To accurately and precisely quantify this compound in a given matrix following derivatization.
1. Sample Preparation and Extraction:
-
Rationale: The goal is to isolate the analyte from the sample matrix and prepare it for derivatization. A liquid-liquid extraction is a common and effective method.
-
Accurately weigh 100 mg of the sample into a glass centrifuge tube.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
Rationale: Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable for GC analysis.[2]
-
To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a catalyst (e.g., pyridine).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Analysis:
-
Rationale: The derivatized analyte is separated from other components based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the molecule, providing a characteristic pattern for identification and quantification.
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of this compound and the internal standard.
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To achieve highly sensitive and specific quantification of this compound without the need for derivatization.
1. Sample Preparation and Extraction:
-
Rationale: A simple protein precipitation and dilution is often sufficient for LC-MS/MS analysis of small molecules in biological matrices, minimizing sample handling and potential for analyte loss.
-
Accurately measure 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Rationale: The analyte is separated by reversed-phase chromatography. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[7]
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (determined by infusion of a standard).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion.
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific requirements of your study.
-
GC-MS is a cost-effective and robust method, particularly suitable for routine analysis where high sample throughput is not the primary concern. The main drawback is the necessity of a derivatization step, which adds to the sample preparation time and can be a source of variability.
-
LC-MS/MS offers superior sensitivity, specificity, and higher throughput, making it the method of choice for applications requiring the detection of low concentrations of the analyte, such as in pharmacokinetic studies or trace impurity analysis.[7] The ability to often analyze the compound without derivatization simplifies the workflow and reduces potential errors.
Ultimately, the decision rests on a careful consideration of your laboratory's capabilities, budget, and the specific analytical challenges posed by your research questions. By understanding the principles and practicalities of each technique as outlined in this guide, you are well-equipped to select the most appropriate method for the accurate and precise measurement of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resolian.com [resolian.com]
Safety Operating Guide
Navigating the Disposal of 6-Cyclohexylhexanoic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-cyclohexylhexanoic acid, a compound utilized in various research and development applications, including as a precursor for N-Acylethanolamine Acid Amidase (NAAA) inhibitors with anti-inflammatory and analgesic properties.[1] Adherence to these protocols is paramount to mitigate risks and ensure compliance with regulatory standards.
This document moves beyond a simple checklist, delving into the rationale behind each procedural step. By understanding the ‘why,’ researchers can cultivate a proactive safety culture and make informed decisions during the handling and disposal of this and similar chemical entities.
I. Immediate Safety & Hazard Assessment
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2]
Mandatory Personal Protective Equipment (PPE): A foundational principle of laboratory safety is the consistent and correct use of PPE. The following equipment is mandatory when handling this compound in any form:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To prevent contact with eyes, which can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and replaced immediately if contaminated or damaged. | To prevent skin contact, which can lead to irritation.[2] |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect the skin and personal clothing from accidental splashes or spills. |
| Respiratory Protection | To be used in a well-ventilated area. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary.[4] | To minimize the inhalation of vapors or aerosols that may cause respiratory tract irritation.[2] |
All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[5]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as a chemical waste product and disposed of through an approved waste disposal plant.[2] Under no circumstances should this chemical be released into the environment or discharged down the drain.[2][3]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent inadvertent and potentially hazardous reactions.
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with carboxylic acids.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, sealed container designated for solid chemical waste.[6]
Step 2: In-Lab Pre-Treatment (Neutralization)
For aqueous waste streams containing this compound, a pre-treatment step of neutralization can be performed to reduce its corrosivity before collection by a certified waste disposal service. This procedure should only be undertaken by trained personnel in a controlled laboratory setting.
Experimental Protocol: Neutralization of this compound Waste
-
Preparation: Conduct the entire procedure within a chemical fume hood.[7] Ensure an ice bath is readily available to control the temperature of the reaction, as neutralization is an exothermic process.
-
Dilution: Slowly add the acidic waste solution to a larger container of cold water, aiming for a dilution of approximately 5-10%. This minimizes heat generation during neutralization.
-
Neutralization: While stirring continuously, slowly add a dilute basic solution (e.g., 5% sodium hydroxide or sodium carbonate) to the diluted acid waste.[8]
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH range is between 6.0 and 8.0.[6]
-
Final Collection: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection. Even after neutralization, the solution must be disposed of as chemical waste.[6]
Causality: Carboxylic acids are acidic and can be corrosive.[9] Neutralization with a base converts the carboxylic acid to a salt and water, reducing its immediate corrosive hazard and making it safer for storage and transport by waste management personnel.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
IV. Regulatory Context
The disposal of chemical waste is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous and non-hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] While this compound may not be explicitly listed as a hazardous waste, it is the responsibility of the waste generator to determine if the waste exhibits hazardous characteristics (e.g., corrosivity).[12][13] Consulting with your institution's Environmental Health and Safety (EHS) office is crucial to ensure full compliance with all applicable regulations.
V. Conclusion
The proper disposal of this compound is a multi-faceted process that demands careful planning, adherence to safety protocols, and a clear understanding of the underlying chemical principles and regulatory requirements. By implementing the procedures outlined in this guide, researchers can effectively manage this chemical waste stream, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. ICSC 1167 - HEXANOIC ACID [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ETHYLHEXOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. uswonline.com [uswonline.com]
Navigating the Safe Handling of 6-Cyclohexylhexanoic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: In the case of exposure to 6-Cyclohexylhexanoic acid, immediately flush affected eyes or skin with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][2] If inhaled, move to fresh air.[1][2]
Understanding the Risks: The Rationale Behind PPE Selection
Carboxylic acids as a class of compounds are known to be irritants.[5][6] The primary hazards associated with handling this compound are expected to be irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][2][3][4][5] Therefore, the selection of appropriate PPE is the first line of defense in mitigating these risks.
The following table summarizes the recommended PPE for handling this compound, with detailed explanations in the subsequent sections.
| Body Part | Personal Protective Equipment | Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber | To prevent skin contact and potential irritation.[7] |
| Eyes | Safety goggles or a face shield | ANSI Z87.1 compliant | To protect eyes from splashes and aerosols. |
| Body | Laboratory coat | Full-length, buttoned | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | N/A | To minimize inhalation of dust or aerosols.[1][3] |
A Step-by-Step Guide to Personal Protective Equipment (PPE)
Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow illustrates the correct sequence.
Hand Protection: Your First Line of Defense
Given the potential for skin irritation, selecting the correct gloves is paramount. For handling carboxylic acids, nitrile or butyl rubber gloves are recommended.[7] Always inspect gloves for any signs of degradation or punctures before use. It is crucial to wash hands thoroughly after handling the chemical, even when gloves have been worn.[3]
Eye and Face Protection: Shielding from Splashes
Chemical splash goggles that comply with the ANSI Z.87.1 standard are mandatory when handling this compound. In situations where there is a higher risk of splashing, a face shield should be worn in addition to safety goggles for enhanced protection.[1]
Body Protection: Minimizing Skin Contact
A full-length, buttoned laboratory coat should be worn to protect your skin and personal clothing from accidental spills. Ensure the lab coat is made of a suitable material and is kept clean.
Respiratory Protection: Ensuring a Safe Breathing Zone
Work with this compound should be conducted in a well-ventilated area.[1][3] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize the inhalation of any dust or aerosols.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Dispensing : When weighing or transferring the solid material, do so in a designated area, such as a fume hood, to control dust.
-
Spill Response : In the event of a small spill, carefully sweep up the solid material and place it in a designated waste container. For larger spills, follow your institution's emergency procedures.
-
Hygiene : Always wash your hands thoroughly with soap and water after handling the chemical.[3]
Storage Requirements:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[4]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Container Labeling : Ensure waste containers are labeled with the full chemical name and associated hazards.
-
Disposal : Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[3] Do not dispose of this compound down the drain.[3]
The following decision tree provides a simplified guide for the disposal of materials contaminated with this compound.
By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of exposure and ensuring the protection of themselves and their colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
